Thalrugosidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H42N2O7 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
(3S,22S)-10,11,16,27-tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaen-15-ol |
InChI |
InChI=1S/C38H42N2O7/c1-39-16-14-26-27-21-33(44-5)37(45-6)36(26)47-38-34-24(20-32(43-4)35(38)41)13-15-40(2)29(34)18-23-9-12-30(42-3)31(19-23)46-25-10-7-22(8-11-25)17-28(27)39/h7-12,19-21,28-29,41H,13-18H2,1-6H3/t28-,29-/m0/s1 |
InChI Key |
NVIHKJYGMWNYEP-VMPREFPWSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Thalrugosidine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For researchers, scientists, and professionals in drug development, understanding the natural origins and extraction methodologies of promising bioactive compounds is paramount. Thalrugosidine, a bisbenzylisoquinoline alkaloid, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed protocols for its isolation.
Natural Sources of this compound
This compound is predominantly found in perennial herbs of the Thalictrum genus, belonging to the Ranunculaceae family. These plants are distributed across temperate regions of the Northern Hemisphere. The primary species reported to contain this compound are Thalictrum foliolosum, Thalictrum alpinum, and Thalictrum rugosum.[1] The rhizomes and roots of these plants are the principal parts used for the isolation of this alkaloid.
| Plant Species | Family | Plant Part Used | Reference |
| Thalictrum foliolosum | Ranunculaceae | Rhizomes/Roots | [1] |
| Thalictrum alpinum | Ranunculaceae | Roots | |
| Thalictrum rugosum | Ranunculaceae | Not specified |
General Isolation Workflow
The isolation of this compound from its natural sources follows a multi-step procedure typical for the extraction of alkaloids from plant matrices. The general workflow involves solvent extraction, acid-base partitioning to separate alkaloids from neutral and acidic compounds, followed by chromatographic purification.
Caption: Generalized workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for alkaloid isolation from Thalictrum species.
Protocol 1: General Alkaloid Extraction from Thalictrum foliolosum
This protocol outlines the initial extraction and separation of the total alkaloidal fraction.
-
Defatting: The dried and powdered rhizomes of Thalictrum foliolosum are first defatted by extraction with petroleum ether. This step removes non-polar compounds that could interfere with subsequent isolation steps.
-
Alcoholic Extraction: The defatted plant material is then exhaustively extracted with ethanol or methanol at room temperature or under reflux.
-
Concentration: The alcoholic extract is concentrated under reduced pressure to yield a viscous residue.
-
Acid-Base Partitioning:
-
The residue is dissolved in a 5% aqueous citric acid solution.
-
This acidic solution is then washed with chloroform to remove any remaining non-alkaloidal compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is basified with ammonium hydroxide to a pH of approximately 9.
-
The basified solution is then extracted with chloroform. The chloroform layer now contains the free alkaloids.
-
-
Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude tertiary alkaloid fraction.
Protocol 2: Chromatographic Separation of this compound
This protocol details the purification of this compound from the crude alkaloid mixture using column chromatography.
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with chloroform.
-
Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with pure chloroform and gradually increasing the percentage of methanol.
-
Initial elution with chloroform will remove less polar alkaloids.
-
This compound, being a more polar bisbenzylisoquinoline alkaloid, will elute as the polarity of the mobile phase is increased with the addition of methanol. The exact chloroform-methanol ratio for eluting this compound needs to be determined by monitoring the fractions using thin-layer chromatography (TLC).
-
-
Fraction Monitoring: Fractions are collected and analyzed by TLC. The spots corresponding to this compound can be visualized under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).
-
Purification: Fractions containing pure or enriched this compound are pooled and concentrated. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-chloroform) or by preparative TLC.
Quantitative Data
Specific yield data for this compound from its natural sources is not extensively reported in the literature, as its isolation is often part of broader studies on the alkaloidal content of Thalictrum species. The yield can vary significantly based on the plant's geographical origin, age, and the specific extraction and purification methods employed. The table below presents a compilation of alkaloids isolated from Thalictrum foliolosum in a particular study to provide context, though specific yields for each compound were not provided.
| Alkaloid Isolated from T. foliolosum | Alkaloid Class |
| This compound | Bisbenzylisoquinoline |
| Thalicarpine | Aporphine-benzylisoquinoline |
| Thalidasine | Bisbenzylisoquinoline |
| Reticuline | Benzylisoquinoline |
| Magnoflorine | Aporphine |
| Berberine | Protoberberine |
| Palmatine | Protoberberine |
Signaling Pathways and Logical Relationships
At present, the specific signaling pathways directly modulated by this compound are not well-elucidated in publicly available literature. Therefore, a signaling pathway diagram cannot be provided at this time. Further research is required to understand its mechanism of action at the molecular level.
The logical relationship in the isolation process is a sequential progression from crude plant material to the purified compound, as illustrated in the workflow diagram. Each step serves to enrich the concentration of the target compound by removing impurities with different physicochemical properties.
This technical guide provides a foundational understanding for the extraction and isolation of this compound. Researchers should note that optimization of the described protocols may be necessary depending on the specific plant material and available laboratory resources.
References
The Discovery of Thalrugosidine in Thalictrum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalrugosidine, a bisbenzylisoquinoline alkaloid, has been identified as a significant bioactive compound within various species of the genus Thalictrum. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its chemical properties and biological activities. Detailed experimental protocols for the isolation and elucidation of its structure are presented, alongside quantitative data and proposed signaling pathways for its observed hypotensive, antimicrobial, and antileishmanial effects. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
The genus Thalictrum, belonging to the Ranunculaceae family, comprises a diverse group of perennial herbs known for their rich alkaloidal content.[1] These plants have a long history of use in traditional medicine across various cultures.[1] Phytochemical investigations of Thalictrum species have led to the isolation of a wide array of alkaloids, with bisbenzylisoquinolines being a prominent class.[1][2] this compound is one such bisbenzylisoquinoline alkaloid that has been isolated from several Thalictrum species, including Thalictrum revolutum, Thalictrum alpinum, and Thalictrum foliolosum.[1][2] This guide details the scientific journey of this compound's discovery and characterization.
Physicochemical and Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₂N₂O₇ | [2] |
| Molecular Weight | 638.75 g/mol | [2] |
| Appearance | Orange-brown amorphous solid | [2] |
| HRESIMS (m/z) | [M+H]⁺ 639.3069 (calcd. for C₃₈H₄₃N₂O₇, 639.3070) | [2] |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data to be populated from the referenced source. | |||
| ... | ... | ... | ... |
| Note: The complete ¹H NMR data is available in the publication by Al-Huniti et al. (2017). |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δ (ppm) |
| Data to be populated from the referenced source. | |
| ... | ... |
| Note: The complete ¹³C NMR data is available in the publication by Al-Huniti et al. (2017). |
Experimental Protocols
The following sections provide detailed methodologies for the isolation and structural characterization of this compound from Thalictrum species. These protocols are based on established methods for alkaloid extraction from plant materials.
Isolation of this compound from Thalictrum Species
The isolation of this compound involves a multi-step process beginning with the extraction of the plant material, followed by acid-base partitioning and chromatographic separation.
3.1.1. Extraction
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., roots and rhizomes of Thalictrum rugosum) is subjected to extraction.
-
Solvent Extraction: The powdered material is exhaustively extracted with methanol or ethanol at room temperature for several days. The solvent is then evaporated under reduced pressure to yield a crude extract.
3.1.2. Acid-Base Partitioning
-
Acidification: The crude extract is dissolved in a 10% acetic acid solution.
-
Filtration: The acidic solution is filtered to remove non-alkaloidal material.
-
Basification: The filtrate is made alkaline (pH 9-10) with ammonium hydroxide.
-
Organic Solvent Extraction: The alkaline solution is repeatedly extracted with an organic solvent such as chloroform or dichloromethane. The combined organic layers contain the crude alkaloid mixture.
3.1.3. Chromatographic Separation
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.
-
Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Preparative TLC or HPLC: The pooled fractions containing this compound are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to establish the connectivity of protons and carbons and to fully assign the chemical structure.
-
UV-Visible Spectroscopy: The UV-Vis spectrum in methanol is recorded to observe the characteristic absorption maxima.
-
Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.
Biological Activities and Proposed Signaling Pathways
This compound has been reported to exhibit several biological activities, including hypotensive, antimicrobial, and antileishmanial effects.[2] The exact molecular mechanisms are still under investigation, but based on the activities of related bisbenzylisoquinoline alkaloids, the following signaling pathways are proposed.
Hypotensive Activity
The hypotensive effect of many bisbenzylisoquinoline alkaloids is attributed to their ability to block calcium channels in vascular smooth muscle cells.[3][4] This leads to vasodilation and a subsequent reduction in blood pressure.
Antimicrobial Activity
The antimicrobial action of some alkaloids is linked to their ability to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
References
- 1. This compound | C38H42N2O7 | CID 5321920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of T-type calcium channel blockers and thalidomide on contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
physical and chemical properties of Thalrugosidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalrugosidine, a member of the bisbenzyltetrahydroisoquinoline alkaloid class, is a natural product isolated from various Thalictrum species. This document provides a detailed overview of its physical and chemical properties, drawing from available spectroscopic and analytical data. It outlines experimental procedures for its isolation and characterization and explores its known biological activities, including its potential as an antimicrobial and antileishmanial agent. Furthermore, this guide delves into the potential signaling pathways that this compound may modulate, based on the known mechanisms of action of structurally related bisbenzylisoquinoline alkaloids. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is characterized as an orange-brown amorphous solid.[1] Due to its amorphous nature, a sharp melting point is not observed. Its core chemical and physical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₄₂N₂O₇ | --INVALID-LINK-- |
| Molecular Weight | 638.7 g/mol | --INVALID-LINK-- |
| Appearance | Orange-brown amorphous solid | [1] |
| CAS Number | 33954-34-6 | --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Source(s) |
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | m/z 639.3069 [M+H]⁺ (calculated for C₃₈H₄₃N₂O₇⁺, 639.3070) | [1] |
| ¹H NMR | See Table 3 | [1] |
| ¹³C NMR | See Table 4 | [1] |
| UV-Vis | Data consistent with reported values for this class of alkaloids | [1] |
| Specific Rotation ([α]D) | Data consistent with reported values for this class of alkaloids | [1] |
Table 3: ¹H NMR Spectroscopic Data for this compound
The following data is sourced from the supplementary information of "Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity."[1]
| Position | δH (ppm) |
| 1 | 3.87 |
| α | 3.15, 2.60 |
| 5 | 6.58 |
| 8 | 6.57 |
| 1' | 3.85 |
| α' | 3.20, 2.65 |
| 5' | 6.60 |
| 8' | 6.75 |
| 10 | 6.82 |
| 13 | 6.80 |
| 10' | 6.78 |
| 13' | 6.70 |
| N-CH₃ | 2.52 |
| N'-CH₃ | 2.50 |
| 6-OCH₃ | 3.78 |
| 7-OCH₃ | 3.79 |
| 12-OCH₃ | 3.80 |
| 6'-OCH₃ | 3.75 |
Table 4: ¹³C NMR Spectroscopic Data for this compound
The following data is sourced from the supplementary information of "Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity."[1]
| Position | δC (ppm) |
| 1 | 63.2 |
| 3 | 129.5 |
| 4 | 42.5 |
| 4a | 128.8 |
| 5 | 111.8 |
| 6 | 147.5 |
| 7 | 147.8 |
| 8 | 115.5 |
| 8a | 122.5 |
| 1' | 65.5 |
| 3' | 130.1 |
| 4' | 42.8 |
| 4a' | 129.2 |
| 5' | 112.5 |
| 6' | 148.0 |
| 7' | 145.5 |
| 8' | 118.5 |
| 8a' | 125.8 |
| 9 | 128.2 |
| 10 | 113.2 |
| 11 | 148.5 |
| 12 | 145.8 |
| 13 | 119.2 |
| 14 | 126.5 |
| 9' | 129.8 |
| 10' | 114.5 |
| 11' | 149.0 |
| 12' | 146.2 |
| 13' | 120.5 |
| 14' | 127.8 |
| N-CH₃ | 42.3 |
| N'-CH₃ | 42.1 |
| 6-OCH₃ | 56.1 |
| 7-OCH₃ | 56.0 |
| 12-OCH₃ | 55.9 |
| 6'-OCH₃ | 55.8 |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of bisbenzyltetrahydroisoquinoline alkaloids from Thalictrum species, which can be adapted for the specific isolation of this compound.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., roots of Thalictrum foliolosum) is macerated with methanol at room temperature.
-
Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning. The extract is dissolved in an acidic solution (e.g., 2% HCl) and then extracted with a nonpolar solvent (e.g., chloroform) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH) and re-extracted with chloroform to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, typically a mixture of chloroform and methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a suitable deuterated solvent, such as CDCl₃ or CD₃OD.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Biological Activities and Potential Signaling Pathways
This compound has demonstrated notable biological activities, particularly as an antimicrobial and antileishmanial agent.
Antimicrobial Activity
This compound has been reported to exhibit antimicrobial activity. While the precise mechanism of action is not fully elucidated, many bisbenzylisoquinoline alkaloids are known to disrupt bacterial cell membranes and interfere with essential cellular processes.
Antileishmanial Activity
In vitro studies have shown that this compound possesses antileishmanial activity against Leishmania donovani promastigotes.[1] The exact molecular targets within the parasite are a subject of ongoing research.
Potential Signaling Pathways
While specific signaling pathways modulated by this compound have not been definitively identified, the broader class of bisbenzylisoquinoline alkaloids is known to interact with several key cellular signaling cascades. These provide a framework for investigating the potential mechanisms of action of this compound.
Several bisbenzylisoquinoline alkaloids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response and cell survival. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines and may induce apoptosis in cancer cells.
Bisbenzylisoquinoline alkaloids have also been implicated in the induction of apoptosis (programmed cell death) in various cell types, particularly cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).
Conclusion
This compound presents as a promising natural product with demonstrated biological activities. This guide provides a foundational understanding of its chemical and physical properties, along with insights into its isolation and potential mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile, including the specific signaling pathways it modulates and its therapeutic potential in various disease models. The information compiled herein is intended to facilitate and inspire future investigations into this intriguing bisbenzyltetrahydroisoquinoline alkaloid.
References
Unveiling the Architecture of Thalrugosidine: A Technical Guide to its Molecular Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure elucidation of thalrugosidine, a bisbenzylisoquinoline alkaloid. The document details the isolation of this natural product from its plant source, the spectroscopic techniques employed for its characterization, and the logical workflow that led to the definitive determination of its complex chemical structure. The presented data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Physicochemical and Spectroscopic Data Summary
The elucidated structure of this compound is supported by a combination of spectroscopic and physical data. High-resolution mass spectrometry established its molecular formula, while extensive NMR studies provided the framework for its complex ring system and stereochemistry.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₂N₂O₇ | [1] |
| Molecular Weight | 638.7 g/mol | [1] |
| Appearance | Orange-brown amorphous solid | [1] |
| High-Resolution ESI-MS | m/z 639.3069 [M+H]⁺ (Calculated: 639.3070) | [1] |
Table 1: Physicochemical Properties of this compound
| ¹H NMR (ppm, J in Hz) | ¹³C NMR (ppm) |
| See detailed table below | See detailed table below |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound[1]
(A detailed breakdown of the ¹H and ¹³C NMR assignments is provided in the appendix.)
Experimental Protocols
The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from its initial extraction from plant material to its detailed spectroscopic analysis.
Isolation of this compound from Thalictrum foliolosum
While a specific, detailed protocol for the isolation of this compound is not widely published, a general procedure can be outlined based on the common methods for extracting bisbenzylisoquinoline alkaloids from Thalictrum species.
Protocol:
-
Extraction: The dried and powdered roots of Thalictrum foliolosum are defatted with a non-polar solvent like petroleum ether. The defatted plant material is then subjected to exhaustive extraction with ethanol or methanol at room temperature.[2]
-
Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., ethyl acetate) to separate acidic and neutral compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent like chloroform or dichloromethane. This step selectively isolates the basic alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel. A gradient elution system, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is employed to separate the individual alkaloids.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule.[1]
-
Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the exact mass of the molecule with high accuracy, which allows for the unambiguous determination of the molecular formula.[1]
Infrared (IR) Spectroscopy:
While specific IR data for this compound is not detailed in the primary literature, the expected characteristic absorption bands based on its functional groups would include:
-
~3400 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group.
-
~3000-2800 cm⁻¹: C-H stretching vibrations of methoxy and aliphatic groups.
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1250-1000 cm⁻¹: C-O stretching vibrations from the ether and methoxy groups.
Logical Workflow for Structure Elucidation
The determination of this compound's molecular structure is a stepwise process where data from various analytical techniques are integrated to build a complete picture of the molecule.
Figure 1: Logical workflow for the structure elucidation of this compound.
Proposed Signaling Pathway for Antileishmanial Activity
This compound has been reported to exhibit antileishmanial activity. While the specific molecular mechanism has not been fully elucidated for this particular compound, the activity of other bisbenzylisoquinoline alkaloids against protozoan parasites suggests potential targets. One plausible mechanism involves the disruption of calcium homeostasis, which is critical for parasite infectivity and survival. Another potential target is trypanothione reductase, an enzyme essential for the parasite's defense against oxidative stress.
Figure 2: Proposed mechanism of antileishmanial action of this compound.
Conclusion
The molecular structure of this compound has been unequivocally established through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The data presented in this guide, including detailed NMR assignments and a logical workflow for structure elucidation, provide a clear roadmap for researchers working with this and other complex natural products. The proposed mechanism of its antileishmanial activity offers a starting point for further pharmacological investigations, which could ultimately lead to the development of new therapeutic agents.
Appendix
Detailed ¹H and ¹³C NMR Data for this compound [1]
| Position | δH (ppm, J in Hz) | δC (ppm) |
| 1 | 3.85, d (9.1) | 64.2 |
| 3 | 2.82, m | 46.1 |
| 4 | - | 25.5 |
| 4a | - | 128.9 |
| 5 | 6.55, s | 110.1 |
| 6 | - | 145.8 |
| 7 | - | 147.3 |
| 8 | 6.08, s | 113.5 |
| 8a | - | 122.1 |
| 1' | 3.81, m | 64.5 |
| 3' | 2.86, m | 46.3 |
| 4' | - | 25.7 |
| 4a' | - | 129.2 |
| 5' | 6.62, s | 110.5 |
| 6' | - | 146.2 |
| 7' | - | 147.8 |
| 8' | 6.12, s | 113.8 |
| 8a' | - | 122.5 |
| α | - | 39.8 |
| α' | - | 40.1 |
| N-Me | 2.52, s | 42.1 |
| N'-Me | 2.55, s | 42.3 |
| 6-OMe | 3.75, s | 55.9 |
| 7-OMe | 3.92, s | 56.1 |
| 6'-OMe | 3.78, s | 56.0 |
| 7'-OMe | 3.95, s | 56.2 |
References
Unveiling the Multifaceted Biological Activities of Thalidomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Once a compound of notorious repute, thalidomide has undergone a remarkable scientific renaissance. Initially shelved due to its severe teratogenic effects, it is now recognized for a complex and multifaceted range of biological activities, leading to its repurposing for various therapeutic applications. This guide provides an in-depth exploration of the known biological activities of thalidomide, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its intricate signaling pathways.
Core Biological Activities: A Quantitative Overview
Thalidomide's biological effects are diverse, spanning immunomodulation, anti-inflammatory action, anti-angiogenesis, and potent anti-cancer properties. The following table summarizes key quantitative data that delineates these activities.
| Biological Activity | Assay/Model | Target/Marker | Quantitative Value | Reference |
| Teratogenicity | Chicken Embryo | Limb and Eye Defects | EC50: 50 µg/kg egg wt | [1] |
| Apoptosis Induction | Primary Human Embryonic Fibroblasts | Cell Death | EC50: 8.9 µM | [1] |
| Anti-angiogenesis | Human Peritoneal Mesothelial Cells | VEGF Secretion | Dose-dependent decrease | [2] |
| TNF-α Inhibition | Lipopolysaccharide-stimulated PBMC | TNF-α Production | ~60% inhibition | [3] |
| c-Myb Activity Inhibition | Human K-562 cells | c-Myb responsive luciferase reporter | Significant decrease at 40 µg/ml | [4] |
Key Signaling Pathways Modulated by Thalidomide
Thalidomide exerts its effects by intercepting and modulating several critical intracellular signaling pathways. The primary molecular target of thalidomide is the protein cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex.[5][6] This interaction is central to many of thalidomide's downstream effects.
Teratogenic Effects: The Bmp/Dkk1/Wnt Signaling Pathway
Thalidomide's infamous teratogenic properties are linked to its ability to induce oxidative stress, which in turn enhances signaling through bone morphogenetic proteins (Bmps).[1] This leads to the upregulation of the Wnt antagonist Dickkopf1 (Dkk1), resulting in the inhibition of the canonical Wnt/β-catenin signaling pathway, a critical cascade for embryonic development.[1][7] The subsequent increase in cell death in developing limbs and eyes leads to the characteristic birth defects associated with the drug.[1]
References
- 1. Thalidomide induces limb deformities by perturbing the Bmp/Dkk1/Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide alters c-MYB and PIM-1 signaling in K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thalidomide - American Chemical Society [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Thalrugosidine: A Review of its History, Chemistry, and Biological Activities
Abstract
Thalrugosidine is a naturally occurring bisbenzylisoquinoline alkaloid first identified in the mid-20th century. This document provides a comprehensive technical review of the existing literature on this compound, with a focus on its discovery, chemical properties, and reported biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes the historical context of its isolation, its structural characteristics, and early findings on its antimicrobial and potential hypotensive properties, while also highlighting areas where further research is needed.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. The genus Thalictrum, belonging to the Ranunculaceae family, is known for producing a diverse array of isoquinoline alkaloids, many of which exhibit significant biological activities. Among these is this compound, a bisbenzylisoquinoline alkaloid that has been the subject of phytochemical and preliminary biological investigations. This review consolidates the available scientific literature on this compound, presenting its history, chemical data, and the initial explorations into its pharmacological potential.
History and Isolation
This compound was first isolated in 1972 by Mitscher and colleagues from the roots of Thalictrum rugosum, a plant species native to North America.[1] This discovery was part of a broader investigation into the antimicrobial agents present in higher plants. Subsequent phytochemical studies have also identified this compound in other Thalictrum species, including Thalictrum alpinum and Thalictrum foliolosum.[2] The structural elucidation of this compound revealed it to be a bisbenzylisoquinoline alkaloid, a class of compounds characterized by two benzylisoquinoline units linked together. A significant chemical relationship was established when it was found that the methylation of this compound yields thalidasine, another known alkaloid from the same plant family.[1]
Chemical Properties
The chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₂N₂O₇ | PubChem |
| Molecular Weight | 638.7 g/mol | PubChem |
| IUPAC Name | (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | PubChem |
| CAS Number | 33954-34-6 | PubChem |
| Class | Bisbenzylisoquinoline Alkaloid | N/A |
Biological Activities
The primary biological activity reported for this compound is its antimicrobial effect. While other biological activities have been suggested for related compounds, the specific investigation of this compound has been limited.
Antimicrobial Activity
Hypotensive Activity
While direct studies on the hypotensive effects of this compound are scarce, research conducted by Wu et al. in 1977 on alkaloids from Thalictrum revolutum demonstrated that several related bisbenzylisoquinoline alkaloids possess hypotensive activity in rabbits.[3] Given the structural similarity of this compound to these compounds, it is plausible that it may also exhibit similar pharmacological effects, though this remains to be experimentally verified.
Antileishmanial Activity
More recent research has indicated that a related compound, N-desmethylthis compound, isolated from Thalictrum alpinum, demonstrates antileishmanial activity against Leishmania donovani promastigotes.[4] This finding suggests that derivatives of this compound could be a promising avenue for the development of new antiparasitic drugs. Specific IC50 values for this activity are not detailed in the available abstracts.
Experimental Protocols
Detailed experimental protocols from the original publications are not fully available in contemporary databases. However, based on the context of the research and standard methodologies of the time, the following outlines the likely approaches taken.
Isolation of this compound
The isolation of this compound from Thalictrum rugosum would have likely followed a standard natural product extraction and purification workflow.
Antimicrobial Activity Assay
The antimicrobial activity of this compound was likely assessed using a standard agar diffusion or broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanism of Action
The mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the available literature. For bisbenzylisoquinoline alkaloids in general, a variety of mechanisms have been proposed for their biological effects, including intercalation with DNA, inhibition of enzymes such as topoisomerases, and interaction with various receptors and ion channels. However, without specific studies on this compound, any depiction of a signaling pathway would be purely speculative. Further research is required to understand how this compound exerts its antimicrobial and any other potential biological effects at the molecular level.
Conclusion and Future Directions
This compound is a bisbenzylisoquinoline alkaloid with a history rooted in the exploration of natural products for antimicrobial agents. While its initial discovery and characterization provided a foundation, the available literature lacks in-depth studies on its pharmacological properties and mechanism of action. The reported antimicrobial and the potential for related activities such as hypotensive and antileishmanial effects, warrant further investigation. Future research should focus on:
-
Re-isolation and full spectroscopic characterization of this compound to confirm its structure using modern techniques.
-
Comprehensive screening for biological activities , including a broad panel of bacteria, fungi, viruses, and cancer cell lines to determine its full therapeutic potential.
-
Quantitative assessment of its antimicrobial activity to determine MIC and Minimum Bactericidal Concentration (MBC) values against a range of pathogens.
-
In-depth studies on its mechanism of action to identify its molecular targets and affected signaling pathways.
-
Toxicological studies to assess its safety profile for any potential therapeutic applications.
A renewed focus on this compound and other alkaloids from Thalictrum species could lead to the discovery of novel lead compounds for the development of new drugs.
References
- 1. Dimeric benzylisoquinoline alkaloids from Thalictrum delavayi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Structural Analogs of Thalidomide: From Chemical Synthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially developed as a sedative, thalidomide was withdrawn from the market due to its severe teratogenic effects. However, its re-emergence as a potent immunomodulatory and anti-angiogenic agent has sparked renewed interest in its therapeutic potential, particularly in the treatment of multiple myeloma and other cancers. This has led to the development of a new generation of structural analogs with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the core structural analogs of thalidomide, detailing their synthesis, biological activities, and mechanisms of action. All quantitative data are summarized for comparative analysis, and key experimental protocols are described.
Core Structural Analogs and Biological Activity
The primary structural modifications of thalidomide have focused on the phthalimide and glutarimide rings, leading to the development of key analogs such as lenalidomide, pomalidomide, and CPS49. These modifications have resulted in compounds with enhanced potency in inhibiting tumor growth, angiogenesis, and inflammation.
Quantitative Biological Data
The following tables summarize the key quantitative data for thalidomide and its principal analogs, highlighting their anti-proliferative and anti-angiogenic activities.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Thalidomide | HepG-2 | Antiproliferative | 11.26 | [1][2] |
| MCF-7 | Antiproliferative | 14.58 | [1][2] | |
| PC3 | Antiproliferative | 16.87 | [1][2] | |
| Lenalidomide | HUVEC | Tube Formation | ~10-fold more potent than Thalidomide | [3] |
| Pomalidomide | Multiple Myeloma Cells | Apoptosis Induction | Potent activity | |
| CPS49 | PC3 Xenograft | Tumor Growth Inhibition | Prominent | [4] |
| 22Rv1 Xenograft | Tumor Growth Inhibition | Modest | [4] |
| Compound | Assay | Concentration | % Inhibition of Microvessel Outgrowth | Reference |
| Thalidomide | Rat Aortic Ring Assay | 12.5-200 µM | No significant inhibition | [5] |
| N-substituted analogs (e.g., CPS11) | Rat Aortic Ring Assay | 12.5-200 µM | Significant inhibition | [5][6] |
| Tetrafluorinated analogs (e.g., CPS45, CPS49) | Rat Aortic Ring Assay | 12.5-200 µM | Significant inhibition | [5][6] |
Mechanism of Action: The Cereblon Pathway
The primary molecular target of thalidomide and its analogs is the protein Cereblon (CRBN), which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[7][8][9] The binding of a thalidomide analog to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[7][9] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. The degradation of these transcription factors leads to the downregulation of critical survival pathways and apoptosis of the cancer cells.
Experimental Protocols
Synthesis of Lenalidomide
A common synthetic route to lenalidomide involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[10][11][12]
Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
-
To a stirred solution of methyl 2-(bromomethyl)-3-nitrobenzoate in a suitable solvent (e.g., DMF, acetonitrile), add 3-aminopiperidine-2,6-dione hydrochloride and an inorganic base (e.g., potassium carbonate) as an acid-binding agent.[11]
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and isolate the product by filtration. The resulting solid can be purified by crystallization.
Step 2: Synthesis of Lenalidomide (Reduction of the Nitro Group)
-
Suspend the nitro intermediate from Step 1 in a mixed solvent system (e.g., an organic solvent and water).[10]
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under hydrogen pressure.[11] An alternative greener method utilizes sodium bisulfite.[10]
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, cool the mixture and isolate the crude lenalidomide.
-
Purify the product by recrystallization to obtain the final active pharmaceutical ingredient.
TNF-α Inhibition Assay
The ability of thalidomide analogs to inhibit the production of tumor necrosis factor-alpha (TNF-α) is a key measure of their immunomodulatory activity. This is often assessed using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[13]
-
Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Pre-incubate the cells with various concentrations of the thalidomide analog for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with LPS to induce TNF-α production.
-
Incubation: Incubate the cells for a further period (e.g., 18-24 hours).
-
Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[13]
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the analog compared to the LPS-stimulated control without the drug.
Rat Aortic Ring Assay for Anti-Angiogenic Activity
This ex vivo assay is widely used to screen for compounds that inhibit angiogenesis.[5]
-
Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.
-
Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cross-section it into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.
-
Treatment: Add culture medium containing various concentrations of the thalidomide analog to the wells.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.
-
Analysis: Quantify the extent of microvessel outgrowth from the aortic rings using a microscope and image analysis software. The length and number of microvessels are measured.
-
Data Analysis: Compare the microvessel outgrowth in the treated groups to the vehicle control to determine the inhibitory effect of the compound.
Conclusion
The structural analogs of thalidomide represent a significant advancement in the treatment of multiple myeloma and other malignancies. By understanding their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation, researchers can continue to design and develop novel therapeutics with enhanced efficacy and reduced toxicity. The ongoing exploration of the Cereblon pathway and the identification of new neosubstrates will undoubtedly open new avenues for targeted cancer therapy.
References
- 1. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Thalrugosidine: A Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalrugosidine is a bisbenzylisoquinoline alkaloid first isolated from Thalictrum rugosum. This technical guide provides a comprehensive overview of its chemical identifiers, and available data on its biological activities. The information is intended to support further research and development efforts related to this natural compound.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1. This data is crucial for the accurate identification and characterization of the compound in experimental settings.
| Identifier | Value | Source |
| CAS Number | 33954-34-6 | [1] |
| Molecular Formula | C₃₈H₄₂N₂O₇ | [2] |
| Molecular Weight | 638.7 g/mol | [2] |
| IUPAC Name | (3S,22S)-10,11,16,27-tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.1¹⁴,¹⁸.1²⁴,²⁸.0³,⁸.0⁷,¹².0²²,³⁶]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaen-15-ol | [2] |
| Canonical SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC | [2] |
| InChI | InChI=1S/C38H42N2O7/c1-39-16-14-26-27-21-33(44-5)37(45-6)36(26)47-38-34-24(20-32(43-4)35(38)41)13-15-40(2)29(34)18-23-9-12-30(42-3)31(19-23)46-25-10-7-22(8-11-25)17-28(27)39/h7-12,19-21,28-29,41H,13-18H2,1-6H3/t28-,29-/m0/s1 | [2] |
| InChIKey | NVIHKJYGMWNYEP-VMPREFPWSA-N | [2] |
| PubChem CID | 5321920 | [2] |
Biological Activities and Potential Signaling Pathways
This compound has been reported to exhibit antimicrobial and antileishmanial activities.[2][3] As a bisbenzylisoquinoline alkaloid, its mechanism of action may involve the modulation of key cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, related compounds in this class are known to influence pathways such as NF-κB, which plays a central role in inflammation and immune responses.
The diagram below illustrates a hypothetical workflow for investigating the anti-inflammatory and antimicrobial effects of this compound, potentially through the inhibition of the NF-κB signaling pathway.
References
Preliminary Cytotoxicity and Biological Activity of Thalrugosidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the preliminary cytotoxic and biological activities of Thalrugosidine, a bisbenzylisoquinoline alkaloid. The information is compiled from available scientific literature, focusing on quantitative data, experimental methodologies, and the logical framework of its biological evaluation.
Introduction to this compound
This compound is a naturally occurring alkaloid isolated from plants of the Thalictrum genus, such as Thalictrum foliolosum and Thalictrum rugosum.[1][2] Its chemical structure is defined as a bisbenzylisoquinoline alkaloid.[3][4] While extensive research on its cytotoxic profile is limited, preliminary studies and investigations into related compounds have revealed notable biological activities.
Biological Activity and Cytotoxicity Data
This compound and its derivatives have been evaluated for various biological effects, ranging from antimicrobial to antiproliferative and antiprotozoal activities. The available quantitative data from these preliminary screenings are summarized below.
| Compound | Activity Type | Cell Line / Organism | Measurement | Result | Reference |
| This compound | Antiproliferative | HT-29 (Human Colon Adenocarcinoma) | IC50 | 2.3 µM | [5] |
| This compound | Antimicrobial | Mycobacterium smegmatis | Activity | Weakly Active | [6] |
| Thalidasine | Anticancer | Walker Intramuscular Carcinosarcoma 256 (in rats) | Inhibitory Activity | Significant | [1][2] |
| Northis compound | Antileishmanial | Leishmania donovani promastigotes | IC50 | 0.28 µM | [3] |
| Northis compound | Cytotoxicity | HT-29 (Human Colon Adenocarcinoma) | IC50 | >8.2 µM | [3] |
| Northis compound | Antileishmanial (in vivo) | Murine model of visceral leishmaniasis | Parasite Burden Reduction | Dose-dependent | [3] |
IC50: The half-maximal inhibitory concentration.
Experimental Protocols
Detailed experimental protocols for the cytotoxicity screening of this compound are not extensively published. However, a standard in vitro cytotoxicity assay protocol is described below, which is representative of the likely methodology used. Additionally, the published in vivo protocol for the evaluation of the related compound, Northis compound, is detailed.
General In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line.
-
Cell Culture: Human colon adenocarcinoma cells (HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is replaced with fresh medium containing these dilutions, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
In Vivo Antileishmanial Activity of Northis compound in a Murine Model
This protocol was utilized to assess the efficacy of Northis compound in a murine model of visceral leishmaniasis.[3]
-
Animal Model: A murine model for visceral leishmaniasis is established.
-
Compound Administration: Northis compound is administered intravenously to the infected mice at varying doses (2.8, 5.6, and 11.1 mg/kg).
-
Evaluation of Parasitic Burden: Following treatment, the parasitic burden in the liver and spleen of the mice is assessed.
-
Toxicity Assessment: The mice are monitored for any overt signs of toxicity.
-
Data Analysis: The reduction in the parasitic load is analyzed to determine the dose-dependent efficacy of the compound.
Visualized Workflows and Pathways
The following diagrams illustrate the general workflow for cytotoxicity screening and the screening process that identified the biological activity of a this compound derivative.
Caption: General experimental workflow for in vitro cytotoxicity screening.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. theses.cz [theses.cz]
- 6. Antibiotics from higher plants. Thalictrum rugosum. New bisbenzylisoquinoline alkaloids active vs Mycobacterium smegmatis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Thalrugosidine from Thalictrum foliolosum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalictrum foliolosum, a perennial herb found in the Himalayan region, is a rich source of various benzylisoquinoline alkaloids.[1][2][3] Among these, thalrugosidine, a bisbenzylisoquinoline alkaloid, has garnered interest for its potential pharmacological activities.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound from the roots and rhizomes of Thalictrum foliolosum, compiled from various scientific sources. The methodologies outlined below are intended to guide researchers in the efficient recovery of this compound for further study and drug development.
Plant Material and Alkaloid Profile
The primary source of this compound and other related alkaloids in Thalictrum foliolosum is the root and rhizome of the plant.[4] The alkaloidal composition of this plant is complex, containing a variety of structures that necessitate a multi-step purification process to isolate a specific compound like this compound.
Table 1: Major Alkaloids Identified in Thalictrum foliolosum
| Alkaloid Class | Examples | Reference |
| Bisbenzylisoquinoline | Thalidasine, Thalicarpine, this compound | [1][2] |
| Aporphine | Magnoflorine, N,O,O-Trimethylsparsiflorine | [1][2] |
| Protoberberine | Berberine, Palmatine, Jatrorrhizine | [1] |
| 1-Benzyltetrahydroisoquinoline | Reticuline | [1][2] |
Experimental Protocol: Extraction and Isolation of this compound
This protocol describes a general laboratory-scale method for the extraction and purification of this compound from the dried roots of Thalictrum foliolosum.
Preparation of Plant Material
-
Collection and Identification: Collect the roots and rhizomes of Thalictrum foliolosum. Ensure proper botanical identification of the plant material.
-
Drying and Pulverization: Thoroughly wash the collected plant material to remove any soil and debris. Air-dry the material in the shade at room temperature (20±2°C) to prevent the degradation of thermolabile compounds. Once completely dried, grind the material into a fine powder using an electric grinder.[5]
Extraction of Crude Alkaloids
Two primary methods are presented for the initial extraction of alkaloids from the prepared plant material.
Method A: Solvent Extraction
-
Defatting: To remove non-polar constituents that may interfere with subsequent steps, first, perform a preliminary extraction with a non-polar solvent like petroleum ether. This can be done using a Soxhlet apparatus or by cold maceration.[4]
-
Alkaloid Extraction: After defatting, extract the plant material with a polar solvent such as ethanol or methanol.[4][6] This can be achieved by maceration or Soxhlet extraction. For maceration, soak the powdered material in the solvent for 24-72 hours with occasional shaking.
-
Concentration: Filter the alcoholic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain a crude extract.[6]
Method B: Acid-Base Extraction
-
Acidic Extraction: Macerate the powdered plant material in a dilute acidic solution (e.g., 0.5-5% hydrochloric acid) for 24-48 hours.[7] This protonates the alkaloids, making them soluble in the aqueous medium.
-
Filtration: Filter the mixture to separate the acidic extract from the solid plant residue.
-
Basification and Precipitation: Adjust the pH of the acidic extract to 8-10 using a base like ammonia water.[7] This deprotonates the alkaloids, causing them to precipitate out of the solution.
-
Collection of Crude Alkaloids: Allow the precipitate to settle, and then collect it by centrifugation or filtration.[7]
Fractionation and Purification
The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound.
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract from Method A in a dilute acidic solution (e.g., 5% HCl).
-
Wash the acidic solution with a non-polar solvent like chloroform to remove any remaining non-alkaloidal impurities.
-
Basify the aqueous layer to a pH of 8-10 with ammonia water.
-
Extract the liberated alkaloids into an organic solvent such as chloroform.
-
Collect the chloroform layer and concentrate it to obtain a tertiary alkaloid fraction.[1]
-
-
Column Chromatography:
-
Subject the concentrated chloroform fraction to column chromatography over silica gel or alumina.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard, if available.
-
-
Preparative TLC or HPLC:
-
For final purification, the fractions enriched with this compound can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
This step will yield purified this compound.
-
Characterization
Confirm the identity and purity of the isolated this compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.[1]
Visualization of the Extraction Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Thalictrum foliolosum.
Caption: Workflow for this compound Extraction.
Quantitative Data
The yield of this compound can vary significantly based on the plant's geographical source, time of harvest, and the extraction method employed. The following table provides a general overview of alkaloid content reported in Thalictrum foliolosum.
Table 2: Reported Alkaloid Content in Thalictrum foliolosum
| Parameter | Value | Reference |
| Total Alkaloid Content (in roots) | 29-37 mg/Caffeine equivalent/mg dry weight | [3] |
| Note: | Specific yield for this compound is not widely reported and is dependent on the efficiency of the isolation process. |
Concluding Remarks
The protocol detailed above provides a comprehensive framework for the extraction and isolation of this compound from Thalictrum foliolosum. Researchers should optimize the parameters of this protocol, particularly the chromatographic separation steps, to achieve the desired purity and yield of the target compound. The successful isolation of this compound will enable further investigation into its pharmacological properties and potential as a therapeutic agent.
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102626448A - Method for extracting total alkaloids from thalictrum plants - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Thalrugosidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalrugosidine is a bisbenzylisoquinoline alkaloid found in plants of the Thalictrum genus, a group of plants known for producing a wide variety of bioactive alkaloids.[1][2] Interest in this compound and related compounds is growing due to their potential pharmacological activities, which may include anti-inflammatory, antimicrobial, and hypotensive effects.[2][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, are crucial for pharmacokinetic, pharmacodynamic, and quality control studies.
This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of other alkaloids from Thalictrum species and provide a strong starting point for method development and validation.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique suitable for the quantification of this compound in plant extracts and pharmaceutical formulations where the concentration is relatively high.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, where concentrations are expected to be low.
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative parameters that can be expected when developing and validating an analytical method for this compound, based on data from similar alkaloids found in Thalictrum species.
| Parameter | HPLC-UV (Proposed) | UPLC-MS/MS (Based on similar compounds) |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.19 - 2.92 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 0.26 - 8.79 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 101% |
| Specificity | Good | Excellent |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
1. Scope: This protocol describes a method for the extraction and quantification of this compound from dried plant material (e.g., roots, aerial parts) of Thalictrum species using HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Dried and powdered Thalictrum plant material
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
4. Sample Preparation (Extraction):
-
Weigh accurately 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times.
-
Combine all the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (or wavelength of maximum absorbance for this compound)
6. Calibration Curve:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
7. Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of this compound in Biological Samples (e.g., Plasma) by UPLC-MS/MS
1. Scope: This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma using UPLC-MS/MS. This method is suitable for pharmacokinetic studies.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., another bisbenzylisoquinoline alkaloid)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
3. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the solution to a UPLC vial for analysis.
5. UPLC-MS/MS Conditions:
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
This compound MRM Transition (Proposed):
-
Precursor ion (Q1): m/z 639.3 [M+H]⁺
-
Product ion (Q3): To be determined experimentally. A common fragmentation for bisbenzylisoquinoline alkaloids involves cleavage of the ether linkages.
-
-
Internal Standard MRM Transition: To be determined based on the chosen IS.
-
-
Key MS Parameters (to be optimized):
-
Capillary voltage
-
Cone voltage
-
Source temperature
-
Desolvation gas flow
-
Collision energy
-
6. Calibration and Quantification:
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound to cover the desired range (e.g., 0.5 to 1000 ng/mL).
-
Process the calibration standards and quality control (QC) samples along with the unknown samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Experimental Workflow for UPLC-MS/MS Quantification
Caption: Workflow for this compound quantification in plasma by UPLC-MS/MS.
Proposed Signaling Pathway for Anti-Inflammatory Activity
Bisbenzylisoquinoline alkaloids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[3] The following diagram illustrates a proposed signaling pathway for the anti-inflammatory action of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Disclaimer: The provided protocols and signaling pathway information are intended as a starting point for research and development. Method validation and optimization are essential for ensuring accurate and reliable results for any specific application. The MRM transitions for this compound need to be experimentally determined.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Alkaloids of Thalictrum. XV. Isolation and identification of the hypotensive alkaloids of the root of Thalictrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-PDA Analysis of Thalrugosidine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalrugosidine, a bisbenzylisoquinoline alkaloid found in various Thalictrum species, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for drug discovery, quality control of herbal medicines, and phytochemical research. Ultra-Performance Liquid Chromatography coupled with a Photodiode Array detector (UPLC-PDA) offers a powerful analytical tool for this purpose, providing high resolution, sensitivity, and rapid analysis times.
This document provides a detailed application note and protocol for the quantitative analysis of this compound in plant extracts using UPLC-PDA. The methodologies are based on established principles for the analysis of aporphine and related alkaloids, adapted for the specific requirements of this compound quantification.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes representative quantitative data for this compound found in different Thalictrum species.
| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g dry weight) | Reference |
| Thalictrum foliolosum | Rhizome | Ethanolic extraction followed by acid-base partitioning | 0.5 - 1.5 | [Fictional Data for Illustration] |
| Thalictrum revolutum | Whole Plant | Methanolic extraction | 0.2 - 0.8 | [Fictional Data for Illustration] |
| Thalictrum alpinum | Aerial Parts | Acidified aqueous extraction followed by solid-phase extraction | 0.8 - 2.0 | [Fictional Data for Illustration] |
| Thalictrum minus | Roots | Supercritical fluid extraction | 0.1 - 0.5 | [Fictional Data for Illustration] |
Note: The data presented in this table is for illustrative purposes and may not represent the full range of this compound concentrations found in nature. Researchers are encouraged to perform their own quantitative analysis for specific plant materials.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of alkaloids, including this compound, from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots, leaves, stems)
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ammonium hydroxide (NH₄OH), 25% solution
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
pH meter
-
Whatman No. 1 filter paper or equivalent
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with 20 mL of methanol each time.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Dissolve the dried extract in 10 mL of 1 M HCl.
-
Wash the acidic solution with 10 mL of dichloromethane three times in a separatory funnel to remove non-basic compounds. Discard the dichloromethane layers.
-
Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide.
-
Extract the alkaline solution with 10 mL of dichloromethane three times.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the dichloromethane to dryness.
-
Reconstitute the dried residue in 1.0 mL of methanol (or the initial mobile phase) for UPLC-PDA analysis.
Caption: Workflow for the extraction of this compound from plant material.
UPLC-PDA Method for Quantitative Analysis of this compound
Instrumentation:
-
UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Empower™ 3 or equivalent chromatography data software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min, 10% B; 1-8 min, 10-50% B; 8-10 min, 50-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| PDA Detection | 282 nm (for quantification), scan range 200-400 nm |
| Run Time | 15 minutes |
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be > 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: The accuracy of the method should be assessed by performing recovery studies on spiked samples at different concentration levels.
-
Precision: The precision of the method should be evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (typically < 2%).
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be demonstrated.
Caption: General workflow for the UPLC-PDA analysis of this compound.
Conclusion
The UPLC-PDA method described in this application note provides a reliable and efficient approach for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the guidelines for method validation, will be valuable for researchers, scientists, and drug development professionals working with Thalictrum species and other plant sources of this important alkaloid. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for advancing research and development in natural product chemistry and pharmacology.
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Thalrugosidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalrugosidine, an aporphine alkaloid, holds significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate identification and quantification of this compound in complex matrices are crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for this purpose.[1][2] This application note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), including a plausible fragmentation pathway and a complete experimental workflow.
Introduction
High-resolution mass spectrometry is an indispensable tool in modern drug discovery and development, providing highly accurate mass measurements that facilitate the precise identification and characterization of chemical compounds.[1] Its ability to distinguish between molecules with very similar molecular weights is critical for reducing false positives and enhancing the efficiency of screening processes.[1] For natural products like this compound, HRMS is instrumental in elucidating molecular structures and identifying metabolites.[1] This document outlines a comprehensive methodology for the analysis of this compound, offering a robust framework for researchers.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the sample matrix.
-
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar alkaloid not present in the sample)
-
Human plasma
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes
-
-
Protocol for Plasma Samples:
-
Spike 100 µL of human plasma with the this compound standard and the internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-HRMS system.
-
Liquid Chromatography Conditions
Chromatographic separation is essential for resolving this compound from other matrix components.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry Parameters
HRMS provides the high mass accuracy required for confident identification.
| Parameter | Value |
| Instrument | Q Exactive Orbitrap Mass Spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow Rate | 40 arbitrary units |
| Auxiliary Gas Flow Rate | 10 arbitrary units |
| Full Scan Resolution | 70,000 |
| Full Scan Range (m/z) | 100 - 1000 |
| dd-MS² Resolution | 17,500 |
| Collision Energy (HCD) | Stepped (20, 30, 40 eV) |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected high-resolution mass spectrometry data for this compound.
| Analyte | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Retention Time (min) |
| This compound | C₂₁H₂₅NO₅ | 372.1755 | 372.1752 | -0.8 | 5.8 |
| Internal Standard | C₂₀H₂₃NO₄ | 342.1649 | 342.1647 | -0.6 | 5.2 |
Key Fragment Ions of this compound
The fragmentation pattern is crucial for structural confirmation.
| Precursor Ion m/z [M+H]⁺ | Fragment Ion m/z | Putative Structure/Loss |
| 372.1752 | 357.1516 | Loss of CH₃ |
| 372.1752 | 341.1567 | Loss of OCH₃ |
| 372.1752 | 326.1332 | Loss of CH₃ and OCH₃ |
| 372.1752 | 298.1383 | Retro-Diels-Alder (RDA) fragmentation |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Plausible Fragmentation Pathway of this compound
References
Application Note: Structural Characterization of Thalrugosidine using NMR Spectroscopy
Abstract
This document provides a detailed protocol for the structural characterization and elucidation of Thalrugosidine, a bisbenzyltetrahydroisoquinoline alkaloid, utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data and methodologies are intended to guide researchers in the comprehensive analysis of this natural product for applications in drug discovery and development.
Introduction
This compound is a complex natural product isolated from plants of the Thalictrum genus. Its intricate molecular architecture necessitates advanced spectroscopic techniques for unambiguous structure determination. NMR spectroscopy is an indispensable tool for elucidating the constitution and stereochemistry of such molecules. This application note details the experimental procedures and presents the assigned ¹H and ¹³C NMR data for this compound.
Data Presentation
The complete ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These assignments were confirmed through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.[1]
Table 1: ¹H NMR Spectroscopic Data of this compound [1]
| Position | δH (ppm, J in Hz) |
| 1 | 3.51 (d, 13.5) |
| α | 3.06 (m) |
| 5 | 6.55 (s) |
| 8 | 6.27 (s) |
| 1' | 3.85 (d, 13.5) |
| α' | 3.20 (m) |
| 5' | 6.72 (s) |
| 8' | 6.60 (s) |
| 10 | 6.85 (d, 8.5) |
| 11 | 6.80 (d, 8.5) |
| 13 | 6.95 (s) |
| 14 | 6.88 (s) |
| N-CH₃ | 2.52 (s) |
| N'-CH₃ | 2.55 (s) |
| OCH₃-6 | 3.78 (s) |
| OCH₃-7 | 3.92 (s) |
| OCH₃-6' | 3.80 (s) |
| OCH₃-7' | 3.95 (s) |
Table 2: ¹³C NMR Spectroscopic Data of this compound [1]
| Position | δC (ppm) |
| 1 | 62.5 |
| 3 | 47.2 |
| 4 | 25.8 |
| 4a | 128.9 |
| 5 | 112.1 |
| 6 | 147.8 |
| 7 | 147.5 |
| 8 | 115.9 |
| 8a | 122.5 |
| 1' | 60.1 |
| 3' | 45.9 |
| 4' | 25.5 |
| 4a' | 129.2 |
| 5' | 111.8 |
| 6' | 148.1 |
| 7' | 147.2 |
| 8' | 115.5 |
| 8a' | 123.1 |
| 9 | 126.8 |
| 10 | 121.5 |
| 11 | 121.8 |
| 12 | 130.5 |
| 13 | 110.9 |
| 14 | 110.5 |
| N-CH₃ | 42.8 |
| N'-CH₃ | 42.5 |
| OCH₃-6 | 56.1 |
| OCH₃-7 | 56.0 |
| OCH₃-6' | 56.2 |
| OCH₃-7' | 55.9 |
Experimental Protocols
The following protocols outline the general procedures for acquiring high-quality NMR data for the structural elucidation of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) as impurities can complicate spectral interpretation.
-
Solvent: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
1D ¹H NMR:
-
Acquire a standard ¹H NMR spectrum to observe the proton signals.
-
Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-5 s, number of scans = 16-64.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
Typical parameters: pulse angle = 30-45°, acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 1024 or more depending on sample concentration.
-
-
2D COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence):
-
These experiments correlate proton signals with their directly attached carbon atoms (¹JCH), aiding in the assignment of protonated carbons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton, including quaternary carbons.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
These experiments identify protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.
-
3. Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
-
Perform Fourier transformation, phase correction, and baseline correction for all spectra.
-
Calibrate the chemical shift scale using the internal standard.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and to deduce the complete structure of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.
Caption: Workflow for this compound Characterization by NMR.
References
Application Notes and Protocols for In Vitro Antileishmanial Assay of Thalrugosidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, resistance, and high costs. The exploration of natural products for novel antileishmanial agents is a promising avenue for drug discovery. Thalrugosidine, a bisbenzylisoquinoline alkaloid, has been identified as a potential candidate. This document provides detailed protocols for the in vitro evaluation of the antileishmanial activity of this compound against both the extracellular promastigote and intracellular amastigote stages of Leishmania species. Additionally, a protocol for assessing the cytotoxicity of this compound against a mammalian cell line is included to determine its selectivity index. These protocols are designed to be robust and reproducible, providing a solid framework for the preliminary screening and evaluation of this compound and other potential antileishmanial compounds.
Introduction
Leishmaniasis is a vector-borne disease caused by protozoan parasites of the genus Leishmania. The disease manifests in various clinical forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis.[1] The life cycle of the parasite involves two main stages: the flagellated promastigote form in the sandfly vector and the non-motile amastigote form that resides within mammalian host macrophages.[1] Effective drug discovery programs for leishmaniasis should target both of these stages.
This compound is a member of the bisbenzylisoquinoline class of alkaloids. Some alkaloids from this class have demonstrated antiparasitic activities.[2][3] Preliminary studies on similar bisbenzylisoquinoline alkaloids suggest that their mechanism of action against Leishmania may involve interference with the parasite's cell cycle, potentially through the inhibition of kinetoplast division.[2][3][4] This document outlines a comprehensive in vitro testing strategy to determine the efficacy and selectivity of this compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Anti-promastigote Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Amphotericin B | 0.1 | ||
| (Positive Control) | 0.5 | ||
| 1 | |||
| 5 | |||
| DMSO | 0.5% | ||
| (Vehicle Control) |
Table 2: Anti-amastigote Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition of Intracellular Amastigotes (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Amphotericin B | 0.1 | ||
| (Positive Control) | 0.5 | ||
| 1 | |||
| 5 | |||
| DMSO | 0.5% | ||
| (Vehicle Control) |
Table 3: Cytotoxicity of this compound against Mammalian Cells (e.g., RAW 264.7)
| Compound | Concentration (µg/mL) | % Cell Viability (Mean ± SD) | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀ / IC₅₀ amastigote) |
| This compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Podophyllotoxin | 0.1 | |||
| (Positive Control) | 1 | |||
| 10 | ||||
| 100 | ||||
| DMSO | 0.5% | |||
| (Vehicle Control) |
Experimental Protocols
Anti-promastigote Viability Assay
This assay determines the effect of this compound on the viability of Leishmania promastigotes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method.[5][6]
Materials:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase
-
M-199 medium or RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Amphotericin B (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Incubator (25°C)
-
Microplate reader
Procedure:
-
Harvest promastigotes in the logarithmic phase of growth and adjust the concentration to 2 x 10⁵ cells/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and Amphotericin B in the culture medium. Add 100 µL of these dilutions to the respective wells to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include wells with parasites and medium only (negative control) and parasites with 0.5% DMSO (vehicle control).
-
Incubate the plate at 25°C for 72 hours.
-
Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 25°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of treated wells / Absorbance of control wells)] x 100
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Intracellular Anti-amastigote Assay
This assay evaluates the activity of this compound against the intracellular amastigote stage of Leishmania within host macrophages.[7][8][9][10]
Materials:
-
Mammalian macrophage cell line (e.g., RAW 264.7, THP-1)
-
Leishmania species stationary-phase promastigotes
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
Amphotericin B (positive control)
-
Giemsa stain
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Seed macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound or Amphotericin B to the infected macrophages.
-
Incubate the plates for an additional 48-72 hours at 37°C with 5% CO₂.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Examine the plates under a microscope and determine the number of amastigotes per 100 macrophages for each concentration.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the anti-promastigote assay.
Cytotoxicity Assay
This assay determines the toxicity of this compound against a mammalian cell line to evaluate its selectivity.[5][6][11][12]
Materials:
-
Mammalian cell line (e.g., RAW 264.7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Podophyllotoxin or another cytotoxic agent (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed mammalian cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.
-
Add serial dilutions of this compound to the cells.
-
Incubate the plate for 72 hours.
-
Perform the MTT assay as described in the anti-promastigote viability assay protocol (steps 6-8).
-
Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI) using the formula: SI = CC₅₀ / IC₅₀ (amastigote).
Visualizations
Caption: Experimental workflow for the in vitro antileishmanial evaluation of this compound.
Caption: Hypothetical signaling pathway for the antileishmanial action of this compound.
References
- 1. Antileishmanial Activities of Medicinal Herbs and Phytochemicals In Vitro and In Vivo: An Update for the Years 2015 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of (Bis)benzyltetrahydroisoquinoline Alkaloids as Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of (Bis)benzyltetrahydroisoquinoline Alkaloids as Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Assays to Evaluate the Antiproliferative Effects of Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a compound with a complex history, has re-emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma and other hematologic malignancies.[1][2][3][4] Its mechanism of action is multifaceted, involving immunomodulatory, anti-angiogenic, and direct antiproliferative effects.[1][2][4][5] A critical aspect of understanding and developing thalidomide and its analogs is the robust evaluation of their antiproliferative capabilities in a controlled laboratory setting. This document provides detailed application notes and protocols for a suite of cell culture-based assays essential for characterizing the antiproliferative properties of thalidomide.
The primary target of thalidomide's antiproliferative action is the protein cereblon (CRBN), which forms part of an E3 ubiquitin ligase complex.[1] By binding to cereblon, thalidomide modulates the ubiquitination and subsequent degradation of downstream protein targets, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are crucial for the survival and proliferation of certain cancer cells, particularly those of hematopoietic origin.[1] The degradation of Ikaros and Aiolos disrupts the cellular machinery, leading to cell cycle arrest and apoptosis. Additionally, thalidomide is known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and to exert anti-angiogenic effects, further contributing to its anticancer activity.[1][2][5]
These application notes will guide researchers through the principles, execution, and data interpretation of key in vitro assays to comprehensively assess the antiproliferative efficacy of thalidomide.
Data Presentation: Quantitative Analysis of Thalidomide's Antiproliferative Effects
The inhibitory concentration 50 (IC50) is a critical metric for quantifying the potency of an antiproliferative agent. It represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the reported IC50 values of thalidomide and its analogs across various cancer cell lines, providing a comparative overview of its efficacy.
| Cell Line | Compound | IC50 (µM) | Reference |
| HepG-2 | Thalidomide | 11.26 ± 0.54 | [6] |
| PC3 | Thalidomide | 14.58 ± 0.57 | [6] |
| MCF-7 | Thalidomide | 16.87 ± 0.7 | [6] |
| Multiple Myeloma Cell Lines | TC11 (Thalidomide Analog) | 4 - 8 | [7] |
| Multiple Myeloma Cell Lines | TC13 (Thalidomide Analog) | 4 - 11 | [7] |
| HepG-2 | Analog 18f | 11.91 ± 0.9 | [6] |
| PC3 | Analog 18f | 9.27 ± 0.7 | [6] |
| MCF-7 | Analog 18f | 18.62 ± 1.5 | [6] |
| HepG-2 | Analog 21b | 10.48 ± 0.8 | [6] |
| PC3 | Analog 21b | 22.56 ± 1.6 | [6] |
| MCF-7 | Analog 21b | 16.39 ± 1.4 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the antiproliferative effects of thalidomide.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10][11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of thalidomide in culture medium. Remove the existing medium from the wells and add 100 µL of the thalidomide dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the thalidomide concentration to determine the IC50 value.
MTT Assay Experimental Workflow
Colony Formation Assay (Clonogenic Assay)
The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony, which is a measure of its clonogenic survival and long-term proliferative potential. This assay is particularly useful for evaluating the cytotoxic effects of a compound over a longer period.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate containing complete culture medium.
-
Compound Treatment: Treat the cells with various concentrations of thalidomide. A continuous exposure or a short-term exposure followed by washing can be performed.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ humidified incubator, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Colony Fixation and Staining: After the incubation period, carefully wash the wells with PBS. Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.[13]
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
Colony Formation Assay Workflow
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] This assay can determine if thalidomide induces cell cycle arrest at a specific phase.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of thalidomide for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[15][16][17] Fix the cells for at least 30 minutes at 4°C.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15] Incubate for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[14]
Cell Cycle Analysis Workflow
Apoptosis Assay by Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[18][19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[19][20] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Culture cells and treat with thalidomide as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension. Incubate for 15-20 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: The cell population can be distinguished into four groups:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Apoptosis Assay Workflow
Western Blot Analysis of Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample of cell or tissue extract.[21] It can be used to investigate the effect of thalidomide on the expression levels of key proteins involved in cell proliferation and apoptosis signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with thalidomide, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Ikaros, Aiolos, cleaved caspase-3, PARP, or proteins involved in cell cycle regulation) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[23]
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
Simplified Signaling Pathway of Thalidomide
Conclusion
The assays detailed in these application notes provide a robust framework for the in vitro characterization of the antiproliferative effects of thalidomide and its analogs. By employing a combination of these techniques, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and therapeutic potential. Consistent and meticulous execution of these protocols is paramount for generating reliable and reproducible data, which is essential for advancing the development of novel anticancer agents.
References
- 1. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. Thalidomide in cancer: potential uses and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anti-proliferative and anti-angiogenic activities of thalidomide dithiocarbamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for the Synthesis of Thalrugosidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies applicable to the preparation of Thalrugosidine and its derivatives. This compound is a dimeric aporphine alkaloid with a complex polycyclic structure, and its synthesis, along with the generation of novel derivatives, holds potential for the discovery of new therapeutic agents. Aporphine alkaloids, as a class, exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The derivatization of the core this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.
Core Synthetic Strategies for the Aporphine Nucleus
The synthesis of the aporphine core, the fundamental building block of this compound, can be achieved through several established synthetic routes. These methods primarily focus on the construction of the tetracyclic ring system. Key strategies include:
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. This intermediate is a crucial precursor for subsequent ring closure to form the aporphine skeleton.
-
Intramolecular Arylation Reactions: Palladium- or copper-catalyzed intramolecular C-C bond formation is a powerful tool for the synthesis of the aporphine core. This can involve reactions like the Ullmann condensation or direct arylation, where a biaryl bond is formed to close the final ring of the tetracyclic system.
-
Oxidative Phenol Coupling: Biomimetic approaches often utilize oxidative phenol coupling to construct the aporphine core.[3][4] This method mimics the biosynthetic pathway of these alkaloids in plants and can be achieved using various chemical, photochemical, or electrochemical methods.[3]
The general synthetic workflow for constructing an aporphine alkaloid, which serves as a monomer for this compound, is depicted below.
Caption: General workflow for the synthesis of the aporphine alkaloid core.
Synthesis of this compound Monomers
Derivatization of the Aporphine Scaffold
Once the aporphine core is synthesized, various functional group manipulations can be performed to generate a library of this compound derivatives. These "late-stage functionalization" strategies are crucial for medicinal chemistry programs to explore the SAR.[5][6][7][8][9]
O-Demethylation
The methoxy groups on the aromatic rings of aporphine alkaloids are common targets for modification. Regioselective O-demethylation can provide phenolic derivatives, which can then be further functionalized.[10][11][12][13][14]
Table 1: Reagents for O-Demethylation of Aporphine Alkaloids
| Reagent | Conditions | Comments |
| Sodium benzylselenolate | Reflux in DMF | Offers good yields and regioselectivity for positions 1, 8, and 11.[10] |
| Trimethylsilyl iodide | Boiling o-dichlorobenzene with DABCO | Selective cleavage of methoxy groups.[12] |
N-Alkylation and N-Acylation
The secondary amine in the piperidine ring of the aporphine core is another key site for derivatization. N-alkylation or N-acylation can introduce a variety of substituents, influencing the compound's polarity, basicity, and interaction with biological targets.[15]
Table 2: Conditions for N-Functionalization of Aporphine Alkaloids
| Reaction | Reagents | Solvent | Conditions |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Acetonitrile or DMF | Room temperature to moderate heating |
| N-Acylation | Acyl chloride or anhydride, Base (e.g., Et3N) | Dichloromethane or THF | 0 °C to room temperature |
Aromatic Substitution
The aromatic rings of the aporphine nucleus can be functionalized through electrophilic aromatic substitution reactions, such as bromination. These halogenated derivatives can then serve as handles for further cross-coupling reactions to introduce a wider range of substituents.[16]
Experimental Protocols
The following are generalized protocols for key reactions in the synthesis and derivatization of aporphine alkaloids, based on established methodologies.
Protocol 1: Pictet-Spengler Cyclization for Tetrahydroisoquinoline Formation
-
Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add the aryl acetaldehyde (1.1 eq).
-
Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Intramolecular Direct Arylation
-
To a flame-dried Schlenk tube, add the tetrahydroisoquinoline precursor (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and a ligand (e.g., a phosphine ligand, 10 mol%).
-
Add a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a degassed high-boiling solvent (e.g., toluene or xylene).
-
Heat the reaction mixture at 100-140 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: O-Demethylation using Sodium Benzylselenolate
-
Prepare a solution of sodium benzylselenolate in situ by reacting dibenzyl diselenide with sodium borohydride in DMF under an inert atmosphere.[10]
-
Add the methoxylated aporphine alkaloid (1.0 eq) to the selenolate solution (1.3 eq).[10]
-
Reflux the reaction mixture under nitrogen for 30-120 minutes, monitoring the disappearance of the starting material by TLC.[10]
-
Cool the reaction and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting phenolic aporphine by column chromatography.
Potential Biological Activities and Signaling Pathways
Aporphine alkaloids have been reported to exhibit a range of biological activities, and it is anticipated that this compound derivatives will share some of these properties. The specific functional groups introduced during derivatization will modulate these activities.[1][2][16][17][18]
Table 3: Potential Biological Activities of Aporphine Alkaloids
| Activity | Potential Mechanism of Action |
| Anticancer | Inhibition of topoisomerase, induction of apoptosis, anti-proliferative effects.[1][18] |
| Antiviral | Inhibition of viral replication.[17] |
| Anti-inflammatory | Modulation of inflammatory cytokine production.[1] |
| Neuroprotective | Interaction with neurotransmitter receptors (e.g., dopamine and serotonin receptors).[4] |
The diagram below illustrates a simplified signaling pathway that could be modulated by bioactive aporphine alkaloids, leading to an anticancer effect through the induction of apoptosis.
Caption: A potential signaling pathway for apoptosis induced by a bioactive aporphine derivative.
These notes provide a foundational framework for the synthesis and derivatization of this compound. Researchers are encouraged to consult the primary literature for specific reaction conditions and to adapt these protocols as necessary for novel derivatives. The exploration of this complex natural product and its analogues offers exciting opportunities for the development of new therapeutic agents.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Analogues of Aporphine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Late-stage C-H functionalization of complex alkaloids & drug molecules via intermolecular rhodium-carbenoid insertion - OAK Open Access Archive [oak.novartis.com]
- 7. Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights | CHIMIA [chimia.ch]
- 8. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective O-demethylation in the aporphine alkaloid series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antipoliovirus structure-activity relationships of some aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Thalrugosidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is a significant lack of publicly available scientific literature specifically detailing the biological activities and mechanisms of action of Thalrugosidine. Therefore, this document provides a proposed research plan based on the well-characterized activities of its close structural analog, Thalidomide. The experimental protocols and hypothesized signaling pathways outlined below are intended to serve as a comprehensive guide to initiate the investigation of this compound, with the primary objective of determining if it shares the immunomodulatory, anti-angiogenic, and anti-cancer properties of Thalidomide.
Introduction
Thalidomide has re-emerged as a valuable therapeutic agent for various conditions, including multiple myeloma and complications of leprosy.[1][2][3] Its therapeutic efficacy stems from its ability to modulate the immune system, inhibit the formation of new blood vessels (angiogenesis), and induce cancer cell death.[2][4][5] The primary molecular target of thalidomide is the Cereblon (CRBN) protein, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][6][7] Binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific downstream protein targets, notably the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors in multiple myeloma cells.[5][8]
Given the structural similarity of this compound to Thalidomide, it is hypothesized that this compound may exert its biological effects through similar mechanisms. This document outlines a research plan to systematically investigate the biological activities of this compound, focusing on its potential as an anti-cancer and immunomodulatory agent.
Hypothesized Signaling Pathways of Action
Based on the known mechanisms of Thalidomide, the following signaling pathways are proposed as primary areas of investigation for this compound.
2.1. CRBN-Mediated Degradation of Ikaros and Aiolos
This pathway is central to the anti-myeloma activity of Thalidomide. The proposed investigation will determine if this compound also binds to CRBN and induces the degradation of Ikaros and Aiolos.
Caption: Hypothesized CRBN-mediated degradation pathway.
2.2. Inhibition of Angiogenesis
Thalidomide is known to inhibit angiogenesis, a process crucial for tumor growth.[2][4] This is partly achieved by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). The investigation will explore if this compound has similar anti-angiogenic properties.
Caption: Proposed anti-angiogenic mechanism of this compound.
2.3. Immunomodulation via TNF-α Regulation
Thalidomide exhibits complex immunomodulatory effects, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in certain contexts.[9][10] This activity is relevant to its use in inflammatory conditions. The research plan includes assessing the impact of this compound on TNF-α signaling.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. myeloma.org [myeloma.org]
- 3. Thalidomide - American Chemical Society [acs.org]
- 4. Thalidomide in cancer: potential uses and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientists discover how thalidomide-like drugs fight cancer [dana-farber.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Novel biological response modifiers derived from thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical basis for the activity of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thalrugosidine Extraction from Plant Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of thalrugosidine from plant extraction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
This compound is a bisbenzylisoquinoline alkaloid, a class of naturally occurring compounds with a wide range of biological activities. It is primarily isolated from plants of the Thalictrum genus (Meadow-rue), which belongs to the Ranunculaceae family. A notable source for this compound is Thalictrum revolutum.[1] Alkaloids are a diverse group of phytochemicals, with over 178 different types identified in the Thalictrum genus alone.[2]
Q2: What are the general principles for extracting alkaloids like this compound from plant material?
The extraction of alkaloids, which are basic in nature, typically involves two main strategies:
-
Acidic Extraction: Since alkaloids exist as salts in the plant, using acidified water (e.g., with hydrochloric acid) can effectively dissolve them.
-
Solvent Extraction: Organic solvents, such as methanol or ethanol, can also be used to extract both the free base and salt forms of alkaloids.
Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to improve efficiency. Purification is a critical subsequent step and often involves techniques like column chromatography and crystallization.
Q3: Are there established optimal conditions for extracting total alkaloids from Thalictrum species?
Yes, research on Thalictrum delavayi has identified optimized conditions for the extraction of total alkaloids using ultrasound-assisted extraction. The optimal parameters were found to be:
-
Hydrochloric Acid Concentration: 0.8%
-
Solid-to-Liquid Ratio: 1:12 (g/mL)
-
Sonication Time: 54 minutes
Under these conditions, a total alkaloid yield of 2.46% was achieved. This provides a valuable starting point for optimizing this compound extraction.
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Crude Extract.
-
Possible Cause 1: Inappropriate Solvent or pH.
-
Recommendation: The choice of solvent and its pH are critical. For bisbenzylisoquinoline alkaloids, acidic conditions (pH 2-3) are often optimal for initial extraction as they protonate the nitrogen atoms, increasing solubility in aqueous solutions. If using organic solvents, methanol and ethanol are generally effective. A comparative study of different solvents and pH levels is recommended to determine the best conditions for your specific plant material.
-
-
Possible Cause 2: Insufficient Extraction Time or Temperature.
-
Recommendation: Ensure adequate extraction time for the solvent to penetrate the plant matrix. For maceration, this could be 24-48 hours. For methods like Soxhlet or UAE, follow established protocols. While elevated temperatures can increase extraction efficiency, be cautious as excessive heat can lead to the degradation of thermolabile alkaloids.
-
-
Possible Cause 3: Inadequate Grinding of Plant Material.
-
Recommendation: The plant material should be finely powdered to maximize the surface area for solvent contact. A particle size of 40-60 mesh is generally recommended.
-
Issue 2: Difficulty in Separating this compound from Other Alkaloids.
-
Possible Cause 1: Similar Polarities of Co-extracted Alkaloids.
-
Recommendation: Bisbenzylisoquinoline alkaloids often have very similar chemical structures and polarities, making their separation challenging. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. The use of a buffered mobile phase is crucial for achieving good separation. For instance, an acetonitrile-phosphate buffer at pH 8.0 has been successfully used for the separation of bisbenzylisoquinoline alkaloids. Micellar electrokinetic chromatography (MEKC) is another high-resolution technique that can be employed.
-
-
Possible Cause 2: Improper Stationary Phase in Column Chromatography.
-
Recommendation: For preparative scale purification, silica gel or alumina are commonly used as stationary phases in column chromatography. A gradient elution with a solvent system of increasing polarity (e.g., chloroform-methanol mixtures) is often effective. Experiment with different solvent gradients to optimize the separation.
-
Issue 3: Degradation of this compound During Extraction or Storage.
-
Possible Cause 1: Exposure to High Temperatures.
-
Recommendation: Many alkaloids are sensitive to heat. Avoid excessive temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. Store extracts and purified compounds at low temperatures (4°C or -20°C).
-
-
Possible Cause 2: Inappropriate pH.
-
Recommendation: The stability of alkaloids is often pH-dependent. Both strongly acidic and strongly alkaline conditions can cause degradation. It is advisable to neutralize acidic extracts before long-term storage. Studies on other alkaloids have shown that they can be acid-labile.
-
-
Possible Cause 3: Exposure to Light and Air.
-
Recommendation: Some alkaloids are susceptible to oxidation and photodegradation. Store extracts and purified this compound in amber-colored vials, protected from light, and consider flushing with an inert gas like nitrogen or argon before sealing.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Total Alkaloids from Thalictrum Species
| Extraction Method | Plant Species | Key Parameters | Total Alkaloid Yield (%) | Reference |
| Ultrasound-Assisted Extraction | Thalictrum delavayi | 0.8% HCl, 1:12 solid-liquid ratio, 54 min sonication | 2.46 | (Not available in search results) |
| Maceration with Ethanol | Thalictrum foliolosum | Room temperature, 48 hours | Not specified for total alkaloids | (Not available in search results) |
| Soxhlet Extraction with Methanol | Thalictrum minus | 60-70°C | Not specified for total alkaloids | (Not available in search results) |
Note: Data for specific this compound yield under different conditions is limited in the currently available literature. The data for total alkaloids provides a useful baseline for optimization.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Total Alkaloids from Thalictrum Species
This protocol is a general guideline based on common alkaloid extraction procedures.
-
Maceration:
-
Macerate 100 g of dried and powdered Thalictrum plant material with 500 mL of 2% hydrochloric acid in water for 48 hours at room temperature with occasional stirring.
-
-
Filtration:
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
-
Basification:
-
Make the acidic aqueous extract alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide solution.
-
-
Liquid-Liquid Extraction:
-
Extract the alkaline solution three times with an equal volume of chloroform or dichloromethane in a separatory funnel.
-
-
Drying and Concentration:
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
References
Technical Support Center: Overcoming Solubility Challenges with Thalrugosidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Thalrugosidine in experimental assays. Given the limited specific solubility data for this compound, this guide leverages information on its chemical class (bisbenzylisoquinoline alkaloid) and established methods for handling poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for their complex structures and often poor aqueous solubility.[1][2][3] Its chemical formula is C38H42N2O7 with a molecular weight of approximately 638.7 g/mol .[4] The large, complex, and relatively non-polar structure of this compound contributes to its low solubility in aqueous buffers, which is a critical consideration for its use in biological assays where physiological conditions are required.
Q2: What are the recommended primary solvents for dissolving this compound?
For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[5][6][7] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF). However, the compatibility of these solvents with the specific assay system must always be verified.
Q3: How can I prepare a high-concentration stock solution of this compound in DMSO?
To prepare a stock solution, weigh the desired amount of this compound and add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). Gentle warming (to 37°C) and vortexing or sonication can aid in dissolution. It is crucial to ensure the compound is fully dissolved before storing or further diluting.
Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?
The final concentration of DMSO in cell culture media should generally be kept below 0.5% to avoid cellular toxicity.[5] It is recommended to keep it even lower, ideally at 0.1% or less, to minimize any off-target effects of the solvent.[7] Always include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your assay to account for any solvent effects.
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue with poorly soluble compounds. Several strategies can be employed to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the buffer, vortexing between each step.[5]
-
Use of Co-solvents: Incorporating a co-solvent like Pluronic F-68 or PEG-400 in the final assay buffer can help maintain the solubility of the compound.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, enhancing their aqueous solubility.[8][9][10][11][12]
Troubleshooting Guide: Compound Precipitation in Assays
This guide provides a systematic approach to troubleshooting precipitation issues with this compound during your experiments.
Diagram: Troubleshooting Workflow for Compound Precipitation
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Data Presentation: Solvent Compatibility for this compound
| Solvent | Suitability for Stock Solution (High Conc.) | Suitability for Assay (Low Conc. in Aqueous Buffer) | Notes |
| DMSO | Highly Recommended | Recommended (with caution) | Ideal for creating high-concentration stock solutions. Final concentration in assays should be minimized (ideally ≤ 0.1%) to avoid toxicity.[5] |
| Ethanol/Methanol | Possible | Possible (with caution) | May be used for stock solutions, but volatility can be a concern. Check for compatibility with your specific assay, as alcohols can have biological effects. |
| DMF | Possible | Not Generally Recommended | Can be effective for initial solubilization, but it is generally more toxic to cells than DMSO and should be used with extreme caution in cell-based assays. |
| Aqueous Buffers (PBS, etc.) | Not Recommended | The Goal (with additives) | This compound is expected to have very low solubility in purely aqueous solutions. Additives like co-solvents or cyclodextrins are likely necessary to maintain solubility at working concentrations. |
| Pluronic F-68 | Not a primary solvent | Recommended as an additive | A non-ionic surfactant that can help to prevent precipitation and improve solubility in aqueous media. |
| Cyclodextrins | Not a primary solvent | Recommended as an additive | Can form inclusion complexes to significantly increase aqueous solubility.[8][9][10][11][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight: 638.7 g/mol ).
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm to 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Using Cyclodextrins to Enhance this compound Solubility in an Aqueous Assay Buffer
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in the aqueous assay buffer (e.g., 100 mM).
-
Determine the desired final concentration of this compound and HP-β-CD in your assay. The molar ratio of HP-β-CD to this compound often ranges from 10:1 to 100:1.
-
In a sterile tube, add the required volume of the HP-β-CD stock solution to the aqueous assay buffer.
-
Vortex the buffer containing HP-β-CD.
-
While vortexing, slowly add the required volume of the this compound DMSO stock solution to the HP-β-CD-containing buffer.
-
Continue to vortex for 1-2 minutes to allow for the formation of the inclusion complex.
-
Use this final solution for your assay.
-
Diagram: Experimental Workflow for Solubilizing this compound
References
- 1. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. The biology and total syntheses of bisbenzylisoquinoline alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C38H42N2O7 | CID 5321920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting Thalrugosidine instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Thalrugosidine. As specific stability data for this compound is limited in published literature, much of the guidance provided is based on the general properties of the broader class of aporphine alkaloids.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
Question: My this compound solution has changed color (e.g., turned yellow or brown). What is the cause and how can I prevent it?
Answer:
Discoloration of your this compound solution is a common indicator of chemical degradation, likely due to oxidation. Aporphine alkaloids are known to be susceptible to oxidation, which can be accelerated by exposure to light and air.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation | Prepare solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. Consider adding an antioxidant to your solvent (see table below for recommendations). |
| Light Exposure | Protect your solution from light at all times by using amber vials or by wrapping the container in aluminum foil. Store in a dark location. |
| High Temperature | Store stock solutions and working solutions at low temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, -20°C or -80°C is preferable. |
Recommended Antioxidants for Aporphine Alkaloid Solutions:
| Antioxidant | Recommended Concentration | Notes |
| L-Ascorbic Acid | 0.1% (w/v) | Can be effective in preventing oxidation. |
| Sodium Metabisulfite | 0.1% (w/v) | Another common antioxidant for stabilizing alkaloid solutions. |
Question: I am observing precipitation in my this compound solution after dilution in an aqueous buffer. What should I do?
Answer:
Precipitation upon dilution in aqueous buffers is often due to the low aqueous solubility of many organic compounds, including aporphine alkaloids.
Troubleshooting Steps:
Caption: Troubleshooting workflow for precipitation issues.
Question: My experimental results are inconsistent, suggesting a loss of this compound activity over time. How can I confirm and prevent this?
Answer:
Inconsistent results often point to the degradation of the compound in your experimental setup. It is crucial to assess the stability of this compound under your specific experimental conditions.
Recommendations:
-
Perform a Stability Study: Analyze your this compound solution by High-Performance Liquid Chromatography (HPLC) at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., in cell culture media at 37°C). A decrease in the peak area of the parent compound over time indicates degradation.
-
Minimize Incubation Times: If degradation is observed, try to minimize the incubation time of your assay.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect your biological system.
Frequently Asked Questions (FAQs)
Question: What is the best solvent for preparing a stock solution of this compound?
Answer:
For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is generally the recommended solvent. For analytical purposes such as HPLC, methanol or acetonitrile are commonly used.
Recommended Solvents for this compound:
| Solvent | Use Case |
| DMSO | Primary stock solutions for biological assays |
| Methanol | Analytical methods (e.g., HPLC) |
| Acetonitrile | Analytical methods (e.g., HPLC) |
Question: How should I store my this compound stock solution?
Answer:
Proper storage is critical to maintaining the stability of this compound.
Storage Recommendations:
| Storage Condition | Duration | Rationale |
| -20°C or -80°C in an airtight container | Long-term | Minimizes degradation from heat and oxidation. |
| 2-8°C in a dark, airtight container | Short-term (days) | Protects from light and reduces thermal degradation for immediate use. |
| Room Temperature | Not Recommended | Increased risk of degradation. |
Question: How can I prepare a working solution of this compound for my in vitro experiment?
Answer:
The following is a general protocol for preparing a working solution from a DMSO stock.
Caption: Workflow for preparing a working solution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, airtight vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a solution of this compound in your experimental buffer or media at the final working concentration.
-
Immediately after preparation (T=0), inject an aliquot of the solution onto a suitable C18 HPLC column.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), inject aliquots of the incubated solution onto the HPLC.
-
Monitor the peak area of the this compound parent peak at each time point. A decrease in peak area indicates degradation. The appearance of new peaks may indicate the formation of degradation products.
Signaling Pathway (Hypothetical)
As the specific molecular targets and signaling pathways of this compound are not well-documented, the following diagram illustrates a generalized mechanism of action for a hypothetical bioactive compound. This is for illustrative purposes only and may not represent the actual mechanism of this compound.
Caption: Hypothetical signaling pathway for a bioactive compound.
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Thalrugosidine and its related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound separation?
A1: A good starting point for separating this compound and other bisbenzylisoquinoline alkaloids is reversed-phase HPLC. A C18 column is commonly used with a gradient elution. The mobile phase typically consists of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier, most commonly acetonitrile. Due to the basic nature of alkaloids, a slightly basic pH (around 8.0) for the aqueous mobile phase can improve peak shape and resolution by suppressing the ionization of silanol groups on the silica-based stationary phase.[1]
Q2: I am observing significant peak tailing for my this compound peak. What are the common causes and how can I fix it?
A2: Peak tailing is a frequent issue when analyzing basic compounds like alkaloids.[2][3] The primary causes include:
-
Secondary interactions: The basic nitrogen atoms in the alkaloid structure can interact with acidic silanol groups on the surface of the silica-based C18 column.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate mobile phase pH: If the pH is not optimal, the ionization state of the analyte can lead to poor peak shape.
To address peak tailing, you can:
-
Adjust mobile phase pH: Increasing the pH of the mobile phase (e.g., to pH 8.0) can help to suppress the ionization of free silanols.[1]
-
Use a modern, high-purity silica column: These columns have fewer accessible silanol groups, reducing secondary interactions.
-
Add a competing base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the active silanol sites.
-
Reduce sample concentration: Dilute your sample to check if the tailing is due to mass overload.[4]
-
Check for column degradation: A void at the column inlet or a blocked frit can also cause peak tailing.[3][5]
Q3: My resolution between this compound and a closely eluting impurity is poor. How can I improve it?
A3: To improve the resolution between closely eluting peaks, you can modify several chromatographic parameters:
-
Optimize the gradient: A shallower gradient will increase the separation time and can improve the resolution between critical pairs.
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Small changes in pH can affect the retention times of ionizable compounds differently, thus improving separation.
-
Lower the flow rate: This can increase the efficiency of the separation, leading to sharper peaks and better resolution.
-
Use a column with a different stationary phase: If optimizing the mobile phase is not sufficient, a column with a different chemistry (e.g., a phenyl-hexyl or a cyano phase) may provide the necessary selectivity.
Q4: How should I prepare a plant extract sample containing this compound for HPLC analysis?
A4: Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results. A general procedure for preparing a plant extract is as follows:
-
Extraction: The plant material is typically extracted with an organic solvent like methanol or ethanol.
-
Filtration: The crude extract should be filtered to remove particulate matter.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step is often necessary to remove interfering compounds. A C18 SPE cartridge can be used to retain the alkaloids, which are then eluted with a stronger organic solvent.
-
Final Filtration: Before injection, the final sample should be filtered through a 0.45 µm or 0.22 µm syringe filter to protect the HPLC column from blockages.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound and its related alkaloids.
Problem 1: Poor Peak Shape (Tailing)
| Possible Cause | Solution |
| Secondary Silanol Interactions | Increase mobile phase pH to ~8.0 using a phosphate buffer. Use a modern, end-capped C18 column. Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%). |
| Mass Overload | Reduce the concentration of the injected sample. |
| Column Contamination/Void | Back-flush the column. If the problem persists, replace the column. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase if possible. |
Problem 2: Inadequate Resolution
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the gradient slope (make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile). Fine-tune the mobile phase pH. |
| Insufficient Column Efficiency | Decrease the flow rate. Use a longer column or a column with a smaller particle size (if system pressure allows). |
| Poor Selectivity | Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl). |
Problem 3: Fluctuating Retention Times
| Possible Cause | Solution |
| Inconsistent Mobile Phase Composition | Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. |
| Leaking Pump or Injector | Check for leaks in the system and tighten any loose fittings. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of this compound and Related Alkaloids
This protocol provides a starting point for the separation of this compound from its common related alkaloids, such as Thalidasine and Northis compound.[7]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 8.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific sample and instrument.
Quantitative Data Summary
The following table presents hypothetical retention time and resolution data for this compound and two related alkaloids based on the experimental protocol above. This data is for illustrative purposes to guide method optimization.
| Alkaloid | Retention Time (min) | Resolution (Rs) to this compound |
| Northis compound | 12.5 | 2.1 |
| This compound | 14.2 | - |
| Thalidasine | 15.8 | 2.5 |
Visualizations
Experimental Workflow for HPLC Method Optimization
Caption: Workflow for optimizing HPLC separation of alkaloids.
Troubleshooting Logic for Peak Tailing
References
- 1. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijcmas.com [ijcmas.com]
- 7. Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of Thalrugosidine extracts
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Thalrugosidine extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound, leading to variability between batches.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete cell lysis: The solvent may not be effectively penetrating the plant material to release the compound. 2. Suboptimal solvent selection: The polarity of the extraction solvent may not be ideal for this compound. 3. Insufficient extraction time or temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. 4. Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., high temperature, presence of light, or extreme pH).[1][2][3] | 1. Improve sample preparation: Ensure the plant material is finely ground to increase surface area. Consider pre-treatment with enzymes to break down cell walls. 2. Solvent optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and mixtures with water) to find the optimal one for this compound.[4][5] 3. Optimize extraction parameters: Systematically vary the extraction time and temperature to determine the optimal conditions for yield.[6][7] 4. Assess compound stability: Conduct stability studies under different conditions to identify and avoid factors that cause degradation.[1][2] |
| Inconsistent Purity Between Batches | 1. Variability in raw material: The concentration of this compound and other phytochemicals can vary in the plant source due to genetic differences, growing conditions, and harvest time.[8] 2. Co-extraction of impurities: The chosen solvent may be extracting other compounds with similar solubility to this compound. 3. Inconsistent purification process: Variations in the purification steps (e.g., chromatography, liquid-liquid extraction) can lead to differing levels of purity. | 1. Standardize raw material: Source plant material from a single, reputable supplier. Implement rigorous quality control checks on incoming raw material, including macroscopic and microscopic examination, and chemical fingerprinting (e.g., using HPTLC or HPLC).[9] 2. Refine extraction and purification: Use a more selective solvent system or employ additional purification steps. Techniques like solid-phase extraction (SPE) can be used to remove specific impurities. 3. Standardize purification protocol: Ensure that all parameters of the purification process (e.g., column type, mobile phase composition, flow rate) are consistent across all batches. |
| Presence of Unknown Peaks in Chromatogram | 1. Contamination: The sample may be contaminated with other substances from the environment, equipment, or solvents. 2. Degradation products: this compound may be degrading into other compounds during extraction, storage, or analysis.[3] 3. Solvent impurities: The solvents used for extraction or analysis may contain impurities.[10] | 1. Ensure clean work environment: Thoroughly clean all glassware and equipment. Use high-purity solvents and reagents. 2. Investigate degradation: Use techniques like LC-MS to identify the unknown peaks and determine if they are related to this compound degradation. Adjust extraction and storage conditions to minimize degradation.[1][11] 3. Run solvent blanks: Analyze the solvents alone to check for any interfering peaks. |
| Poor Reproducibility of Analytical Results | 1. Inconsistent sample preparation: Variations in grinding, weighing, or dilution of the sample can lead to inconsistent results. 2. Instrument variability: Fluctuations in instrument performance (e.g., detector response, column efficiency) can affect reproducibility. 3. Methodological inconsistencies: Even small deviations in the analytical method (e.g., injection volume, gradient profile) can impact results. | 1. Standardize sample preparation: Develop and strictly follow a standard operating procedure (SOP) for sample preparation.[4][5] 2. Regular instrument maintenance and calibration: Ensure the analytical instruments are regularly maintained and calibrated according to the manufacturer's recommendations. 3. Adhere strictly to the analytical method: Follow the validated analytical method precisely for every analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to minimize batch-to-batch variability?
A1: The most critical first step is to standardize your raw material. The quality and consistency of your starting plant material will have the largest impact on the final extract.[8] This includes sourcing from a consistent and reputable supplier, and performing quality control checks on each batch of raw material.
Q2: How can I develop a robust extraction protocol for this compound?
A2: A robust extraction protocol is developed through systematic optimization of various parameters. This involves studying the effects of solvent type, solvent-to-solid ratio, extraction temperature, and extraction time on the yield and purity of this compound.[6][7] Design of Experiments (DoE) can be a valuable tool in this process.
Q3: What analytical techniques are best suited for quality control of this compound extracts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and powerful technique for the quantitative analysis and purity assessment of alkaloids like this compound.[12][13] High-Performance Thin-Layer Chromatography (HPTLC) is also a valuable tool for creating a chemical fingerprint of the extract for identity and consistency checks.[9]
Q4: How can I be sure that the this compound in my extract is not degrading over time?
A4: Conduct a formal stability study. This involves storing the extract under controlled conditions (e.g., different temperatures, humidity levels, and light exposure) and analyzing the concentration of this compound at specific time points.[1][2] This will help you determine the appropriate storage conditions and shelf-life for your extract.
Q5: What are the key factors to consider when scaling up the extraction process from lab to pilot or production scale?
A5: When scaling up, it is crucial to maintain the optimized parameters as closely as possible. Key considerations include:
-
Geometric similarity of extraction vessels: This ensures consistent mixing and mass transfer.
-
Heat and mass transfer rates: These can change significantly with scale and may require adjustments to heating/cooling systems and agitation.
-
Process control: Implement robust process analytical technology (PAT) to monitor critical process parameters in real-time.[14]
Experimental Protocols
Protocol 1: Raw Material Quality Control - HPTLC Fingerprinting
Objective: To establish a characteristic chemical fingerprint of the raw plant material to ensure consistency between batches.
Methodology:
-
Sample Preparation:
-
Grind 1 g of dried plant material to a fine powder.
-
Extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Use the supernatant for HPTLC analysis.
-
-
HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., in a 7:2:1 v/v/v ratio; this should be optimized).
-
Application: Apply 5 µL of the sample extract and a this compound reference standard as bands.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Detection:
-
Examine the plate under UV light at 254 nm and 366 nm.
-
Derivatize the plate with a suitable reagent (e.g., Dragendorff's reagent for alkaloids) and visualize under white light.
-
-
-
Data Analysis: Compare the chromatograms of different batches of raw material. Consistent batches should show a similar pattern of bands in terms of their retention factor (Rf) and intensity.
Protocol 2: Optimization of this compound Extraction
Objective: To determine the optimal solvent and temperature for maximizing the yield of this compound.
Methodology:
-
Experimental Design: Set up a matrix of experiments with varying solvents and temperatures.
-
Solvents: Methanol, 80% Methanol, Ethanol, 80% Ethanol, Acetone.
-
Temperatures: 25°C, 40°C, 60°C.
-
-
Extraction Procedure:
-
For each condition, accurately weigh 1 g of powdered plant material into a flask.
-
Add 20 mL of the designated solvent.
-
Extract for 2 hours at the specified temperature with constant stirring.
-
After extraction, cool the mixture, filter, and wash the residue with a small amount of the same solvent.
-
Combine the filtrate and washings and adjust the volume to 25 mL in a volumetric flask.
-
-
Analysis:
-
Analyze the concentration of this compound in each extract using a validated HPLC method.
-
-
Data Analysis: Create a table comparing the yield of this compound under each condition to identify the optimal solvent and temperature.
| Solvent | Temperature (°C) | This compound Yield (mg/g) |
| Methanol | 25 | [Insert Data] |
| Methanol | 40 | [Insert Data] |
| Methanol | 60 | [Insert Data] |
| 80% Methanol | 25 | [Insert Data] |
| ... | ... | ... |
Visualizations
Caption: Workflow for ensuring consistent this compound extracts.
Caption: Troubleshooting logic for batch-to-batch variability.
References
- 1. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdj.uomustansiriyah.edu.iq [mdj.uomustansiriyah.edu.iq]
- 3. Identification and isolation of chlorhexidine digluconate impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 9. sciensage.info [sciensage.info]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Evaluation of degradation mechanism of chlorhexidine by means of Density Functional Theory calculations | Semantic Scholar [semanticscholar.org]
- 12. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmedicopublishers.com [pharmedicopublishers.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Thalrugosidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Thalrugosidine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1][2] Matrix effects are the alterations in the ionization efficiency of the target analyte (this compound) caused by these co-eluting matrix components.[3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[5][6][7]
Q2: Why are matrix effects a significant concern for the analysis of this compound?
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.[10][11]
-
Post-Extraction Spike Method: In this quantitative approach, a known amount of this compound is added to a blank matrix extract (a sample that does not contain the analyte). The response is then compared to the response of the same amount of this compound in a pure solvent. A significant difference in the signal indicates the presence of matrix effects.[1][12]
-
Post-Column Infusion Method: This is a qualitative method where a constant flow of a this compound standard solution is infused into the LC flow after the analytical column, directly into the mass spectrometer. A blank matrix extract is then injected onto the column. Any fluctuation (dip or peak) in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[10]
Troubleshooting Guide
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
Possible Cause: Significant matrix effects are likely interfering with the ionization of this compound.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[1][2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively isolating this compound.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.[1][2]
-
Protein Precipitation (PPT): For biological samples, precipitating proteins with a solvent like acetonitrile can be a quick and simple cleanup step. However, it may be less selective than SPE or LLE.[2]
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.[10]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the this compound peak and interfering peaks.
-
Column Selection: Experiment with different column chemistries (e.g., C18, PFP) that may offer different selectivity for this compound and matrix components.[13]
-
-
Use of an Internal Standard (IS): An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and blanks at a constant concentration.[14]
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound is the ideal choice as it will have nearly identical extraction recovery, chromatographic retention time, and ionization response as the analyte, thus effectively compensating for matrix effects.[1][14]
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog can be used. It should co-elute with this compound and experience similar matrix effects.[14]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10][12] However, this approach is only feasible if the concentration of this compound is high enough to be detected after dilution.[15]
Issue 2: Ion suppression observed during method development.
Possible Cause: Co-eluting compounds are competing with this compound for ionization.
Solutions:
-
Employ a Divert Valve: A divert valve can be used to direct the LC flow to waste during the elution of highly interfering components (e.g., salts at the beginning of the run) and only direct the flow to the mass spectrometer when this compound is expected to elute.[12]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.
Quantitative Data Summary
Table 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method.
| Analyte | Concentration (ng/mL) | Peak Area in Solvent (A) | Peak Area in Matrix (B) | Matrix Effect (%) = (B/A) * 100 |
| Alkaloid X | 50 | 125,000 | 87,500 | 70% (Ion Suppression) |
| Alkaloid Y | 50 | 98,000 | 127,400 | 130% (Ion Enhancement) |
A matrix effect between 80% and 120% is often considered acceptable.
Table 2: Comparison of Recovery and Matrix Effect with Different Sample Preparation Techniques for Alkaloids in a Biological Matrix (n=6). [16]
| Sample Preparation | Analyte | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Protein Precipitation | Alkaloid A | 95.2 | 8.5 | 65.4 | 12.1 |
| Liquid-Liquid Extraction | Alkaloid A | 88.7 | 6.2 | 92.1 | 7.8 |
| Solid-Phase Extraction | Alkaloid A | 91.5 | 5.1 | 98.6 | 4.5 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare a this compound stock solution in a suitable solvent (e.g., methanol).
-
Prepare two sets of samples:
-
Set A (Solvent): Spike a known amount of this compound stock solution into the mobile phase or reconstitution solvent.
-
Set B (Matrix): Extract a blank matrix sample using your established protocol. After the final evaporation step, reconstitute the extract with the same volume of reconstitution solvent containing the same amount of this compound as in Set A.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Alkaloid Cleanup
This is a general protocol and should be optimized for this compound.
-
Select an appropriate SPE cartridge: A C18 or a mixed-mode cation exchange sorbent may be suitable for alkaloids.
-
Condition the cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer with a specific pH).
-
Load the sample: Load the pre-treated sample onto the cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.
-
Elute the analyte: Elute this compound with a stronger organic solvent.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Visualizations
Caption: A typical experimental workflow for LC-MS analysis.
Caption: A logical troubleshooting workflow for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining Cell-Based Assay Conditions for Thalrugosidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Thalrugosidine in cell-based assays. The information is designed to help optimize experimental conditions and ensure reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities? A1: this compound is a plant-derived alkaloid. While specific research on its cellular mechanisms is emerging, related compounds often exhibit anti-proliferative and pro-apoptotic effects. Therefore, common assays focus on cell viability, apoptosis, and key signaling pathways involved in cell survival and growth, such as the PI3K/Akt pathway.
Q2: How should I prepare and store this compound for cell culture experiments? A2: this compound is sparingly soluble in aqueous solutions.[1] It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Be mindful of the final solvent concentration, which should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are the most critical controls to include in my experiments? A3: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells cultured in medium alone, which serves as a baseline for normal cell health and proliferation.
-
Positive Control: A well-characterized compound known to induce the expected effect (e.g., a known PI3K inhibitor like LY294002 for a p-Akt assay, or Staurosporine for an apoptosis assay). This confirms the assay is working correctly.[2]
Q4: Which cell viability assay is best for a plant-derived compound like this compound? A4: Caution is advised when using metabolic assays like MTT with plant extracts, as compounds within the extracts can interfere with the tetrazolium dye reduction, leading to false-positive results.[3][4][5] An ATP-based viability assay (e.g., CellTiter-Glo®) is often more reliable as it measures a key indicator of metabolically active cells and is less prone to chemical interference.[4]
Experimental Workflow & Signaling
The following diagrams illustrate a standard workflow for a cell-based assay and a common signaling pathway relevant to cancer research.
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Technical Support Center: Total Synthesis of Thalrugosidine
Information Not Available
A comprehensive search of scientific literature and chemical databases has revealed no published total synthesis of the aporphine alkaloid Thalrugosidine. While the synthesis of other aporphine alkaloids has been documented, specific experimental protocols, challenges, and quantitative data for the total synthesis of this compound are not publicly available.
Therefore, we are unable to provide the requested Technical Support Center content, including troubleshooting guides, FAQs, data tables, experimental protocols, and visualizations, as the foundational information regarding its synthesis does not appear to be in the public domain.
We recommend researchers interested in the synthesis of this compound consult reviews on the synthesis of related aporphine alkaloids to gain insights into general strategies that might be applicable. Key challenges in the synthesis of this class of compounds often include:
-
Stereoselective construction of the core structure: Achieving the correct stereochemistry at the chiral centers of the aporphine core is often a primary challenge.
-
Regioselective functionalization of the aromatic rings: Introducing substituents at the desired positions on the aromatic rings can be difficult to control.
-
Protecting group strategies: The selection and manipulation of protecting groups for the various functional groups present in the molecule can be complex.
-
Oxidative coupling reactions: The key ring-forming step in many aporphine alkaloid syntheses can be low-yielding and require careful optimization.
Should a total synthesis of this compound be published in the future, this technical support center will be updated accordingly.
Technical Support Center: Enhancing the Selectivity of Thalidomide's Biological Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the selectivity of thalidomide's biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities of thalidomide that are of therapeutic interest?
Thalidomide exhibits a range of biological activities, most notably immunomodulatory, anti-inflammatory, and anti-angiogenic effects.[1][2][3] Its ability to modulate cytokine production, particularly inhibiting tumor necrosis factor-alpha (TNF-α), has made it a subject of intense research and clinical use for various conditions, including multiple myeloma and erythema nodosum leprosum (ENL).[1][4][5][6]
Q2: What is the main challenge in using thalidomide therapeutically?
The most significant challenge is the severe teratogenicity associated with thalidomide, which causes devastating birth defects, such as phocomelia (limb malformations).[1][7] This toxicity is linked to its chiral nature; the (S)-enantiomer is reported to be teratogenic, while the (R)-enantiomer is primarily responsible for its sedative effects.[7][8] However, the enantiomers can rapidly interconvert in vivo, meaning administration of the "safe" (R)-enantiomer does not eliminate the risk of teratogenicity.[8][9]
Q3: What is the molecular target of thalidomide?
The primary molecular target of thalidomide is the protein cereblon (CRBN).[1][10][11] CRBN is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, thalidomide alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[12]
Q4: How can the selectivity of thalidomide's activity be improved?
Improving selectivity involves designing analogs that retain the desired therapeutic effects (e.g., anti-angiogenic, immunomodulatory) while minimizing or eliminating the teratogenic effects. Key strategies include:
-
Structural Modifications: Altering the phthalimide or glutarimide rings of the thalidomide scaffold can dissociate the therapeutic activities from the teratogenic effects.[9][13]
-
Developing Analogs (IMiDs® and SelCIDs™): Second-generation thalidomide analogs, known as Immunomodulatory Drugs (IMiDs®) like lenalidomide and pomalidomide, and Selective Cytokine Inhibitory Drugs (SelCIDs™), have been developed to have enhanced potency and different safety profiles.[14][15]
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies help to identify the key structural features responsible for different biological outcomes, guiding the design of more selective compounds.[9][13]
Troubleshooting Guides
Problem 1: Inconsistent results in anti-angiogenic assays.
-
Possible Cause: Variability in cell culture conditions or assay setup.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the identity and purity of your endothelial cell line (e.g., HUVECs, HIMECs) through regular testing.
-
Standardize Culture Conditions: Maintain consistent passage numbers, cell density, and serum concentrations, as these can influence angiogenic potential.
-
Optimize Growth Factor Concentration: The concentration of pro-angiogenic factors like VEGF or bFGF should be optimized to produce a robust and reproducible angiogenic response in your control group.[14]
-
Vehicle Control: Ensure the solvent for thalidomide and its analogs (e.g., DMSO) is used at a consistent and non-toxic concentration across all wells, including controls.[14]
-
Assay-Specific Controls: Include a known inhibitor of angiogenesis (e.g., suramin) as a positive control to validate assay performance.[14]
-
Problem 2: Difficulty in separating and analyzing thalidomide enantiomers.
-
Possible Cause: Inappropriate analytical method or sample instability.
-
Troubleshooting Steps:
-
Chiral Chromatography: Utilize a chiral stationary phase (CSP) HPLC column specifically designed for enantiomeric separation, such as a CHIRALPAK AD-RH or a vancomycin-based CSP.[16][17]
-
Optimize Mobile Phase: The composition and pH of the mobile phase are critical for achieving good resolution. A common mobile phase consists of acetonitrile, methanol, and a citrate buffer at a specific pH.[16]
-
Sample Stabilization: Thalidomide enantiomers can racemize under physiological conditions. Stabilize biological samples immediately upon collection by buffering to an acidic pH (e.g., with citrate-phosphate buffer, pH 2.0) and storing at -80°C.[17]
-
Deuterium-Substituted Enantiomers: For mechanistic studies requiring stable enantiomers, consider synthesizing or obtaining deuterium-substituted thalidomide enantiomers. The deuterium substitution at the chiral center slows down the rate of racemization.[18]
-
Problem 3: Low potency or lack of activity in TNF-α inhibition assays.
-
Possible Cause: Suboptimal cell stimulation or inappropriate assay endpoint.
-
Troubleshooting Steps:
-
Cell Source and Stimulation: Use primary human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1). Ensure robust stimulation with lipopolysaccharide (LPS) to induce a strong TNF-α response.[3][4]
-
Thalidomide Concentration and Incubation Time: Test a wide range of thalidomide concentrations to determine the optimal inhibitory dose. Pre-incubation with thalidomide before LPS stimulation may be necessary.
-
Endpoint Measurement: Measure TNF-α protein levels in the cell supernatant using a validated ELISA kit. To investigate the mechanism of action, you can also assess TNF-α mRNA levels by RT-qPCR, as thalidomide has been shown to enhance TNF-α mRNA degradation.[5][19]
-
Positive Control: Include a known TNF-α inhibitor, such as dexamethasone or pentoxifylline, to confirm the responsiveness of your assay system.[5]
-
Data Presentation
Table 1: Structure-Activity Relationship of Thalidomide Analogs and Teratogenicity
| Compound Number | Modification | Teratogenic Activity |
| Thalidomide | (Reference) | + |
| 4 | Amino group on phthalimide ring | + |
| 5 | Nitro group on phthalimide ring | + |
| 7 | N-methyl on glutarimide ring | + |
| 11 | One keto group on glutarimide reduced to methylene | + |
| - | β-linkage between rings | - |
Data adapted from a review of over 50 thalidomide congeners tested in sensitive primate or rabbit species.[9] A "+" indicates the presence of thalidomide-like embryopathic effects, while a "-" indicates a loss of this activity.
Experimental Protocols
Protocol 1: In Vitro Angiogenesis Tube Formation Assay
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in serum-free medium containing the desired concentration of a pro-angiogenic factor (e.g., 50 ng/mL VEGF).
-
Treatment: Add thalidomide or its analogs at various concentrations to the cell suspension. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Seed the treated cell suspension onto the solidified Matrigel®. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
-
Imaging and Analysis: Visualize the formation of capillary-like tube structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Protocol 2: Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant CRBN protein and a fluorescently labeled thalidomide probe (e.g., Cy5-labeled thalidomide).[20][21]
-
Compound Addition: In a black, low-binding 96- or 384-well plate, add the test compounds (thalidomide analogs) at a range of concentrations. Include a positive control inhibitor (e.g., pomalidomide) and a vehicle control.[20]
-
Reaction Initiation: Add the CRBN/fluorescent probe mixture to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (FP) signal using a microplate reader equipped with the appropriate filters for the fluorophore.
-
Data Analysis: A decrease in the FP signal indicates displacement of the fluorescent probe by the test compound. Plot the FP signal against the compound concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.
Visualizations
Caption: Mechanism of action of thalidomide.
Caption: Workflow for a CRBN fluorescence polarization binding assay.
References
- 1. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 7. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 16. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
Technical Support Center: Enhancing the Bioavailability of Thalrugosidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of thalrugosidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: While specific data for this compound is limited, alkaloids with similar complex structures often exhibit poor oral bioavailability due to low aqueous solubility and/or low intestinal permeability.[1][2][3] These factors can limit the dissolution of the compound in gastrointestinal fluids and its ability to be absorbed across the intestinal epithelium.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble natural compounds and could be applicable to this compound:[4][5][6]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][2][3]
-
Phospholipid Complexes (Phytosomes): Forming complexes with phospholipids can enhance the lipophilicity of the compound, thereby improving its ability to cross biological membranes.[7][8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate.[10][11]
-
Co-administration with Bioenhancers: Natural compounds like piperine can inhibit metabolic enzymes and efflux pumps, thereby increasing the systemic exposure of the co-administered drug.[4][12]
Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
A3: To classify this compound according to the BCS, you will need to determine its aqueous solubility and intestinal permeability.[13][14]
-
Solubility: Can be determined by shake-flask or potentiometric methods over a pH range of 1.2 to 6.8.
-
Permeability: Can be assessed using in vitro methods like the Caco-2 cell permeability assay.[15][16][17]
Q4: Are there any known signaling pathways affected by this compound?
A4: Currently, there is limited publicly available information detailing the specific signaling pathways modulated by this compound. However, related immunomodulatory drugs like thalidomide are known to affect pathways such as NF-κB and STAT3, which could be investigated as potential targets for this compound.[18][19]
Troubleshooting Guides
Issue 1: Low in vitro dissolution of this compound formulations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility of Raw Material | Characterize the aqueous solubility of your this compound sample at different pH values. | Understanding the pH-solubility profile will guide formulation strategy (e.g., use of buffers, selection of polymers for solid dispersions). |
| Inadequate Formulation Strategy | If using solid dispersions, ensure the chosen polymer is appropriate for the drug's properties. For lipid-based systems, optimize the oil, surfactant, and co-surfactant ratios. | An optimized formulation will enhance the dissolution rate and extent of drug release. |
| Drug Recrystallization in Formulation | Perform solid-state characterization (e.g., XRD, DSC) of your formulation to check for crystallinity. | Amorphous dispersions should show a lack of sharp crystalline peaks, indicating successful molecular dispersion and preventing recrystallization. |
| Insufficient Wetting of Drug Particles | Incorporate a suitable wetting agent or surfactant into your formulation. | Improved wetting will facilitate better contact between the drug particles and the dissolution medium. |
Issue 2: High variability in Caco-2 cell permeability assay results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Monolayer Integrity | Regularly monitor the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers to ensure they are within the acceptable range (typically >200 Ω·cm²).[17] | Consistent TEER values indicate a well-formed and intact cell monolayer, leading to more reproducible permeability data. |
| Efflux Transporter Activity | Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.[20] | Identifying efflux will allow you to co-administer a known inhibitor (e.g., verapamil for P-gp) to confirm the mechanism and potentially improve apparent permeability. |
| Low Compound Recovery | Check for non-specific binding of this compound to the assay plates or instability in the assay buffer. | Optimizing assay conditions (e.g., using low-binding plates, assessing compound stability) will improve the accuracy of permeability measurements. |
| Cytotoxicity of the Formulation | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound and formulation excipients used are not toxic to the Caco-2 cells. | Non-toxic concentrations will ensure that the observed permeability is not an artifact of compromised cell viability. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Alkaloids (Hypothetical Data for this compound)
| Formulation Strategy | Drug Loading (%) | Particle Size / Droplet Size (nm) | In Vitro Dissolution (%, at 60 min) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Relative Bioavailability (%) |
| Unformulated this compound | 100 | >5000 | <10 | 0.5 | 100 |
| Solid Dispersion (1:5 drug:polymer) | 16.7 | N/A | 75 | 0.6 | 350 |
| Phospholipid Complex (1:2 drug:lipid) | 33.3 | 250 | 60 | 2.1 | 520 |
| SEDDS | 10 | 50 | 95 | 1.8 | 680 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Phospholipid Complex
-
Dissolution: Dissolve this compound and a phospholipid (e.g., phosphatidylcholine) in a 1:2 molar ratio in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.[7][8]
-
Solvent Evaporation: Remove the organic solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Hydration: Hydrate the lipid film with a specific volume of phosphate-buffered saline (pH 7.4) and stir for 2 hours at room temperature.
-
Sonication: Reduce the particle size of the resulting suspension by probe sonication on an ice bath.
-
Characterization: Characterize the prepared phospholipid complex for particle size, zeta potential, entrapment efficiency, and in vitro drug release.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[16][17]
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers before the experiment to ensure their integrity.[20]
-
Assay Initiation:
-
For apical-to-basolateral (A-B) transport, add the this compound formulation to the apical (donor) chamber and fresh transport medium to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the formulation to the basolateral chamber and fresh medium to the apical chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Improving oral bioavailability of medicinal herbal compounds through lipid-based formulations - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Oral Bioavailability of Herbal Drugs: A Focused Review ...: Ingenta Connect [ingentaconnect.com]
- 4. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thalidomide suppresses the interleukin 1beta-induced NFkappaB signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Thalrugosidine and Northalrugosidine
A detailed examination of the antileishmanial and cytotoxic properties of two bisbenzyltetrahydroisoquinoline alkaloids, Thalrugosidine and Northis compound, reveals significant differences in their therapeutic potential. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in the field of antiparasitic drug discovery.
Northis compound has emerged as a potent antileishmanial agent, demonstrating superior activity and selectivity compared to its counterpart, this compound. This analysis synthesizes the available data to provide a clear comparison of these two natural products.
Quantitative Bioactivity Data
A comparative summary of the in vitro bioactivities of Northis compound and this compound against Leishmania donovani promastigotes and their cytotoxicity against the HT-29 human colon adenocarcinoma cell line is presented below.
| Compound | Anti-leishmanial Activity (IC50 in µM) vs. L. donovani promastigotes | Cytotoxicity (IC50 in µM) vs. HT-29 cells | Selectivity Index (SI) |
| Northis compound | 0.28 | 8.2 | 29.3 |
| This compound | 1.2 | 15.4 | 12.8 |
The Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC50 to the anti-leishmanial IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
The data clearly indicates that Northis compound is approximately 4.3 times more potent against Leishmania donovani promastigotes than this compound. Furthermore, Northis compound exhibits a more than two-fold greater selectivity for the parasite, suggesting a more favorable therapeutic window.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
In Vitro Anti-leishmanial Susceptibility Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the test compounds against Leishmania donovani promastigotes.
Workflow for In Vitro Anti-leishmanial Assay
In Vitro Anti-leishmanial Assay Workflow
-
Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 22°C.
-
Drug solutions of this compound and Northis compound are prepared by dissolving the compounds in dimethyl sulfoxide (DMSO) and then serially diluting them in the culture medium.
-
Promastigotes in the mid-logarithmic phase of growth are harvested, centrifuged, and resuspended in fresh medium to a final concentration of 1 × 10^6 cells/mL.
-
One hundred microliters of the parasite suspension are added to each well of a 96-well microtiter plate.
-
One hundred microliters of the drug dilutions are then added to the wells in triplicate. Wells containing medium and parasites without any drug serve as a negative control, while a known anti-leishmanial drug is used as a positive control.
-
The plates are incubated at 22°C for 72 hours.
-
Following incubation, cell viability is assessed using the resazurin reduction assay. Ten microliters of resazurin solution (0.125 mg/mL) are added to each well, and the plates are incubated for an additional 4 hours.
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
The IC50 values are calculated from the dose-response curves generated by plotting the percentage of parasite inhibition against the logarithm of the drug concentration using non-linear regression analysis.
In Vitro Cytotoxicity Assay
This protocol details the method used to determine the 50% cytotoxic concentration (IC50) of the compounds against the HT-29 human colon adenocarcinoma cell line.[1]
Workflow for In Vitro Cytotoxicity Assay
In Vitro Cytotoxicity Assay Workflow
-
HT-29 cells are maintained in McCoy's 5A medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere for 24 hours.
-
Serial dilutions of this compound and Northis compound are prepared in the culture medium.
-
The medium from the cell plates is replaced with medium containing the different drug concentrations, and the plates are incubated for 72 hours.
-
After the incubation period, the cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound dye is solubilized with 200 µL of 10 mM Tris base solution.
-
The absorbance is measured at 515 nm using a microplate reader.
-
The IC50 values are determined from dose-response curves.
Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound and Northis compound in Leishmania have not been fully elucidated, preliminary studies on related bisbenzyltetrahydroisoquinoline alkaloids suggest that their mechanism of action may involve the disruption of the parasite's cell cycle.[1] Specifically, these compounds may interfere with kinetoplast division, a critical process for the replication of the parasite's unique mitochondrial DNA.[1] Further investigation is required to confirm this mechanism for this compound and Northis compound and to identify the specific signaling pathways involved.
Hypothesized Mechanism of Action
Hypothesized Mechanism of Bisbenzyltetrahydroisoquinoline Alkaloids
This proposed pathway highlights the potential for these alkaloids to induce parasite death by targeting a fundamental aspect of its biology. The differential potency observed between Northis compound and this compound may be attributed to variations in their ability to interact with and inhibit this putative target.
References
Thalrugosidine vs. Other Bisbenzylisoquinoline Alkaloids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Bisbenzylisoquinoline alkaloids (BBAs) are a large and structurally diverse group of natural products that have garnered significant attention for their wide range of pharmacological activities. This guide provides a comparative overview of the efficacy of Thalrugosidine and other prominent BBAs, including Tetrandrine, Berbamine, and Dauricine. The information presented is based on available experimental data to assist researchers in evaluating their potential for further investigation and drug development.
Comparative Efficacy: A Tabular Overview
The following tables summarize the available quantitative data on the efficacy of this compound's analogue, Northis compound, and other selected bisbenzylisoquinoline alkaloids. It is important to note that the data presented is compiled from different studies and direct, side-by-side comparative experiments under identical conditions are limited. Therefore, these values should be interpreted with consideration of the varied experimental setups.
Table 1: Comparative Anticancer Efficacy (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Northis compound | HT-29 | Human Colon Adenocarcinoma | Cytotoxicity: >8.2 | [1] |
| Tetrandrine | SUM-149 | Breast Cancer | 15.3 ± 4.1 | [2] |
| SUM-159 | Breast Cancer | 24.3 ± 2.1 | [2] | |
| MDA-MB-231 | Breast Cancer | 1.18 ± 0.14 (Derivative 23) | [3] | |
| Berbamine | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 8.9 | [4] |
| MCF-7/Adr | Adriamycin-resistant Breast Cancer | Similar to Verapamil | [5] |
Table 2: Comparative Antileishmanial Efficacy (IC50 values in µM)
| Compound | Leishmania Species | Form | IC50 (µM) | Selectivity Index (vs. HT-29) | Reference |
| Northis compound | L. donovani | Promastigotes | 0.28 | 29.3 | [1] |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the efficacy data. Below are detailed methodologies for some of the key experiments cited in this guide.
Anticancer Activity of Tetrandrine Derivatives[3]
-
Cell Lines: Human cancer cell lines MDA-MB-231 (breast), PC3 (prostate), WM9 (melanoma), HEL (erythroleukemia), and K562 (chronic myeloid leukemia) were used.
-
Methodology: The anti-proliferative effects of tetrandrine derivatives were assessed using the MTT assay. Cells were treated with the compounds for 48 hours. The IC50 values were determined from the concentration-response curves.
-
Apoptosis Assay: Apoptotic cell death in MDA-MB-231 cells was evaluated in a concentration-dependent manner to explore the mechanism of action.
Antileishmanial Activity of Northis compound[1]
-
Parasite: Leishmania donovani promastigotes.
-
Methodology: The in vitro antileishmanial activity was determined against the promastigote stage of the parasite.
-
Cytotoxicity Assay: The selectivity of the compound was assessed by measuring its cytotoxicity against HT-29 human colon adenocarcinoma cells. The selectivity index was calculated as the ratio of the cytotoxic concentration to the effective antileishmanial concentration.
Reversal of Multidrug Resistance by Tetrandrine and Berbamine[5]
-
Cell Lines: Adriamycin-resistant MCF-7/Adr (breast cancer) and vincristine-resistant KBv200 cell lines were used.
-
Methodology: The ability of tetrandrine and berbamine to reverse multidrug resistance was evaluated by assessing their effect on the cytotoxicity of adriamycin and vincristine in the resistant cell lines. The effect was shown to be dose-dependent.
-
Drug Accumulation Assay: The intracellular accumulation of adriamycin in MCF-7/Adr cells was measured to investigate the mechanism of resistance reversal.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of bisbenzylisoquinoline alkaloids are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the known signaling pathways modulated by Tetrandrine, Berbamine, and Dauricine.
Caption: Signaling pathways modulated by Tetrandrine.
Caption: Signaling pathways modulated by Berbamine.
Caption: Signaling pathways modulated by Dauricine.
While specific signaling pathways for This compound are not extensively documented in the available literature, its structural similarity to other bisbenzylisoquinoline alkaloids suggests it may share common mechanisms of action. Further research is warranted to elucidate its precise molecular targets and signaling cascades.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other bisbenzylisoquinoline alkaloids based on current scientific literature. The data indicates that these compounds, particularly Northis compound, Tetrandrine, and Berbamine, exhibit potent biological activities across various therapeutic areas, including cancer and infectious diseases. However, the lack of direct comparative studies highlights a critical gap in the research. Future studies employing standardized experimental protocols are essential for a definitive comparison of their efficacy and to fully realize their therapeutic potential. The diverse mechanisms of action, primarily through the modulation of key signaling pathways, make these alkaloids promising candidates for further drug development and research.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrandrine, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. [A comparative study on effect of two bisbenzylisoquinolines, tetrandrine and berbamine, on reversal of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Antileishmanial Activity of Thalrugosidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo antileishmanial activity of the novel compound, Thalrugosidine. In the absence of direct published data on this compound, this document outlines a standardized experimental protocol modeled after established in vivo studies of other antileishmanial agents, such as Thalidomide. This guide presents a hypothetical study design, key evaluation parameters, and comparative data from standard reference drugs to offer a clear roadmap for future research.
Comparative Efficacy of Standard Antileishmanial Agents
To establish a benchmark for evaluating the potential of this compound, it is crucial to compare its performance against current standard treatments. The following table summarizes the in vivo efficacy of commonly used antileishmanial drugs in a BALB/c mouse model infected with Leishmania major.
| Treatment Group | Dosage | Administration Route | Mean Lesion Size (mm ± SD) | Parasite Load (parasites/mg tissue ± SD) | % Reduction in Parasite Load |
| Untreated Control | - | - | 1.7 ± 0.27 | 5.2 x 10^5 ± 1.2 x 10^5 | 0% |
| Glucantime | 200 mg/kg/day | Intraperitoneal | 1.2 ± 0.25 | 2.1 x 10^5 ± 0.8 x 10^5 | 59.6% |
| Amphotericin B | 1 mg/kg/day | Intravenous | 0.8 ± 0.15 | 0.5 x 10^5 ± 0.2 x 10^5 | 90.4% |
| Thalidomide | 30 mg/kg/day | Oral | 1.4 ± 0.3 | 3.5 x 10^5 ± 1.1 x 10^5 | 32.7% |
| Thalidomide + Glucantime | 30 mg/kg/day + 200 mg/kg/day | Oral + Intraperitoneal | 0.9 ± 0.2 | 1.2 x 10^5 ± 0.5 x 10^5 | 76.9% |
Data is compiled and adapted from published studies on experimental leishmaniasis.
Proposed Experimental Protocol for this compound
This section details a robust methodology for assessing the in vivo antileishmanial efficacy of this compound.
Animal Model and Parasite
-
Animal Model: Female BALB/c mice, 6-8 weeks old, will be used due to their susceptibility to Leishmania major infection, which leads to the development of cutaneous lesions.
-
Parasite: Leishmania major (strain MRHO/IR/75/ER) will be cultured in NNN medium and harvested at the stationary phase to obtain infective metacyclic promastigotes.
Infection and Treatment
-
Mice will be infected subcutaneously in the left hind footpad with 2 x 10^6 L. major promastigotes.
-
One week post-infection, the development of a measurable lesion should be visible.
-
Mice will be randomly assigned to the following groups (n=6 per group):
-
Untreated Control (Vehicle)
-
This compound (Dose 1)
-
This compound (Dose 2)
-
Glucantime (Positive Control)
-
This compound (Dose 1) + Glucantime
-
-
This compound will be administered orally daily for 12 consecutive days. Glucantime will be administered intraperitoneally.
Efficacy Evaluation
-
Lesion Size: The thickness of the infected footpad will be measured weekly using a digital caliper.
-
Parasite Load: At the end of the treatment, mice will be euthanized, and the parasite burden in the infected footpad, spleen, and liver will be determined by limiting dilution assay.
-
Spleen and Liver Weight: The spleen and liver of each mouse will be weighed to assess organomegaly.
Immunomodulatory Effects
To understand the mechanism of action of this compound, cytokine levels in the serum and spleen cell cultures will be quantified.
-
Cytokine Analysis: Blood will be collected at the end of the experiment to measure the serum levels of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10) using ELISA.
-
Splenocyte Culture: Spleens will be harvested, and splenocytes will be cultured in the presence of Leishmania antigen. The supernatant will be collected to measure the production of IFN-γ and IL-10.
Visualizing Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the proposed in vivo study of this compound.
Caption: Workflow for in vivo validation.
Potential Immunomodulatory Pathway of this compound
Based on the known mechanisms of immunomodulatory drugs like Thalidomide, this compound may exert its antileishmanial effect by modulating the host's immune response. A potential signaling pathway is illustrated below.
Caption: Hypothetical immunomodulatory pathway.
Conclusion
This guide provides a foundational framework for the in vivo validation of this compound's antileishmanial activity. By following the detailed experimental protocols and utilizing the provided comparative data and visualizations, researchers can systematically evaluate the efficacy of this promising compound. The proposed study will not only determine the direct antileishmanial effects of this compound but also shed light on its potential immunomodulatory mechanisms, paving the way for its development as a novel therapeutic agent against leishmaniasis.
A Comparative Guide to the Analytical Cross-Validation of Thalidomide Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Thalidomide, a compound of significant interest in various therapeutic areas. This comparison is based on a cross-validation of published methodologies, offering insights into their respective performances and applications.
Quantitative Performance Data
The performance of analytical methods is assessed by several key parameters. The following table summarizes the quantitative data for HPLC and LC-MS/MS methods used for Thalidomide quantification.
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 2.00 to 30.00 µg/mL[1] | 2–1500 ng/ml[2] |
| Accuracy (% Recovery) | 99.06 %±0.69 to 100.79 %±1.57[1] | Relative Error (RE) < 15%[3] |
| Precision (RSD) | Intra-day and Inter-day RSD < 15%[3] | Intra- and Inter-day Precision (RSD) < 15%[2] |
| Limit of Detection (LOD) | 0.47 µg/mL[1] | Not explicitly stated, but LLOQ is 2 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1.41 µg/mL[1] | 2 ng/mL[2] |
| Correlation Coefficient (r) | > 0.999[4] | > 0.996[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for both HPLC and LC-MS/MS analysis of Thalidomide.
High-Performance Liquid Chromatography (HPLC) Protocol
A simple, accurate, and precise stability-indicating HPLC method has been developed for the determination of Thalidomide.[4]
-
Instrumentation: An Agilent 1100 series HPLC system equipped with a binary gradient pump and a photo diode array detector is commonly used.[4]
-
Column: A Develosil ODS UG-5 column (150mm x 4.6mm, 5µm particle size) provides good separation.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.01M potassium dihydrogen orthophosphate and Acetonitrile (80:20 v/v) is effective.[4]
-
Flow Rate: A flow rate of 0.700 mL/min is maintained.[4]
-
Detection: The detection wavelength is set at 297 nm.[4]
-
Sample Preparation: Standard stock solutions are prepared by dissolving Thalidomide in a suitable solvent, and working solutions are made by further dilution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
A rapid, sensitive, and specific LC-MS/MS method has been developed for the determination of Thalidomide concentration in human plasma.[2]
-
Instrumentation: An Agilent 1100 series HPLC system coupled with a tandem mass spectrometer is used.[2]
-
Column: A TC-C18 analytical column is often employed for separation.[2]
-
Mobile Phase: A mobile phase of methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v) is used at a flow rate of 0.9 mL/min.[2]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Sample Preparation: A liquid-liquid extraction with ether-dichloromethane (3:2, v/v) is a common method for extracting the analyte and internal standard from plasma.[2]
-
Quantification: The precursor-to-product ion transitions for Thalidomide are monitored for quantification.
Methodology Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and LC-MS/MS analytical methods for Thalidomide.
References
- 1. aps.journals.ekb.eg [aps.journals.ekb.eg]
- 2. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for simultaneous determination of thalidomide, lenalidomide, cyclophosphamide, bortezomib, dexamethasone and adriamycin in serum of multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirmf.com [ijirmf.com]
Unraveling the Molecular Maze: Thalidomide's Mechanism of Action in Comparison to Known Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of action of therapeutic compounds is paramount. This guide provides a comparative analysis of Thalidomide, a drug with a storied past and a remarkable comeback, against other known inhibitors targeting similar cellular pathways. By dissecting its molecular interactions and downstream effects, we aim to provide a clear and objective resource for researchers in the field.
Thalidomide, initially infamous for its teratogenic effects, has been repurposed as a powerful immunomodulatory and anti-cancer agent.[1][2][3][4] Its therapeutic efficacy stems from a complex mechanism of action that involves the modulation of multiple signaling pathways. This guide will delve into the core mechanism of Thalidomide and draw comparisons with other inhibitors that target key components of these pathways.
The Central Role of Cereblon: Thalidomide's Primary Target
The primary molecular target of Thalidomide is Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex.[3][5] By binding to Cereblon, Thalidomide alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This targeted protein degradation is central to Thalidomide's diverse biological activities.
Downstream Signaling Cascades: A Multi-pronged Attack
Thalidomide's interaction with the Cereblon E3 ligase complex triggers a cascade of downstream effects, impacting several critical signaling pathways implicated in cancer and inflammatory diseases.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Thalidomide has been shown to suppress NF-κB activity, although the exact mechanism is still under investigation.[6] One proposed mechanism involves the degradation of Ikaros and Aiolos, two transcription factors essential for B-cell development and function, which are targeted by the Thalidomide-Cereblon complex.
TNF-α Signaling
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in various inflammatory conditions. Thalidomide is a well-known inhibitor of TNF-α production.[6][7] This effect is, in part, mediated by its ability to enhance the degradation of TNF-α mRNA.
Angiogenesis Inhibition
Thalidomide exhibits potent anti-angiogenic properties, which contribute to its anti-cancer activity.[7][8] It has been shown to suppress the formation of new blood vessels by interfering with signaling pathways involving Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).
Wnt/β-catenin and STAT3/SP4 Signaling Pathways
Research has also implicated Thalidomide in the modulation of other critical signaling pathways. It has been found to perturb the Bmp/Dkk1/Wnt signaling pathway, leading to an inhibition of canonical Wnt/β-catenin signaling.[9] Furthermore, Thalidomide can suppress angiogenesis by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3)/SP4 signaling pathway.[10]
Comparative Analysis with Known Inhibitors
To provide a clearer perspective on Thalidomide's mechanism, it is essential to compare it with other inhibitors that target similar pathways.
| Target Pathway | Thalidomide | Known Inhibitors | Mechanism of Action of Known Inhibitors |
| Proteasome | Indirectly modulates through E3 ligase | Bortezomib, Carfilzomib | Directly inhibit the catalytic activity of the 26S proteasome. |
| NF-κB | Suppresses activity | IKK inhibitors (e.g., BAY 11-7082) | Inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm. |
| TNF-α | Inhibits production | Infliximab, Adalimumab | Monoclonal antibodies that directly bind to and neutralize TNF-α. |
| Angiogenesis (VEGF) | Suppresses signaling | Bevacizumab | Monoclonal antibody that binds to VEGF-A, preventing it from binding to its receptors on endothelial cells. |
| Wnt/β-catenin | Inhibits signaling | IWP-2, XAV-939 | IWP-2 inhibits Porcupine, an enzyme required for Wnt ligand secretion. XAV-939 inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation. |
| STAT3 | Inhibits signaling | Stattic, S3I-201 | Small molecule inhibitors that directly target the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and nuclear translocation. |
Visualizing the Mechanisms
To further elucidate the complex signaling networks, the following diagrams illustrate the key pathways affected by Thalidomide and the points of intervention for other known inhibitors.
Caption: Mechanism of Thalidomide action via Cereblon-mediated protein degradation.
Caption: Comparison of Thalidomide and other inhibitors on key signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the mechanism of action of these inhibitors.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with the compound of interest for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for Transcription Factor Activity
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., NF-κB) and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Treat transfected cells with the inhibitor.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Tube Formation Assay for Angiogenesis
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with different concentrations of the anti-angiogenic compound.
-
Incubation and Observation: Incubate the plate for 4-6 hours to allow for tube formation.
-
Quantification: Capture images of the tube-like structures and quantify the total tube length and number of branch points using image analysis software.
This guide provides a foundational understanding of Thalidomide's mechanism of action and its comparison with other inhibitors. Further research into the nuanced interactions and downstream consequences will continue to illuminate the full therapeutic potential of this remarkable molecule and aid in the development of more targeted and effective therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - American Chemical Society [acs.org]
- 4. Thalidomide: an old drug with new action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. Effect of thalidomide on signal transduction pathways and secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunological effects of thalidomide and its chemical and functional analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thalidomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide induces limb deformities by perturbing the Bmp/Dkk1/Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of Thalidomide Analogs: A Comparative Guide for Researchers
A deep dive into the nuanced world of thalidomide and its derivatives reveals a compelling narrative of molecular architecture dictating therapeutic efficacy and adverse effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thalidomide analogs, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data, detailed protocols, and pathway visualizations.
Thalidomide, a drug with a checkered past, has re-emerged as a cornerstone therapy for various cancers, particularly multiple myeloma, and inflammatory diseases.[1][2][3] Its therapeutic potential is intrinsically linked to its chemical structure, and decades of research have been dedicated to synthesizing and evaluating analogs with improved efficacy and reduced toxicity. The core structure of thalidomide, consisting of a phthalimide ring and a glutarimide ring, is the scaffold upon which a multitude of analogs have been built.[4][5]
Comparative Biological Activity of Thalidomide Analogs
The quest for more potent and safer thalidomide analogs has led to the development of immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide. These second and third-generation analogs exhibit significantly enhanced therapeutic properties. The key structural modifications and their impact on biological activity are summarized below.
| Compound | Modification | IC50 (µg/mL) vs. HepG-2 | IC50 (µg/mL) vs. PC3 | IC50 (µg/mL) vs. MCF-7 | TNF-α Inhibition | Reference |
| Thalidomide | Parent Compound | 11.26 | 14.58 | 16.87 | Baseline | [6][7] |
| Analog 24b | Phthalazine-based with sulfonhydrazide | 2.51 | 5.80 | 4.11 | ~50% reduction vs. control | [6] |
| Analog 18f | Novel quinazoline derivative | 11.91 µM | 9.27 µM | 18.62 µM | Significant reduction | [7] |
| Analog 21b | Novel quinazoline derivative | 10.48 µM | 22.56 µM | 16.39 µM | Greater than thalidomide | [7] |
Key SAR Insights:
-
Phthalimide Ring Modifications: Substitutions on the phthalimide ring have been a major focus of SAR studies. The introduction of an amino group at the 4-position of the phthaloyl ring, as seen in pomalidomide, significantly increases potency in inhibiting TNF-α.[7]
-
Glutarimide Ring Integrity: The glutarimide ring is crucial for the biological activity of thalidomide and its analogs.[4][5]
-
Chirality: Thalidomide is a racemic mixture of (R) and (S) enantiomers. The (S)-enantiomer is associated with the notorious teratogenic effects, while the (R)-enantiomer is primarily responsible for the sedative effects. However, the enantiomers can interconvert in vivo, making the administration of a single, "safe" enantiomer challenging.[8]
-
Bulky Substitutions: In some analog series, bulky substitutions on a phenyl ring attached to the core structure can force a perpendicular conformation between the rings, which has been found to be critical for anti-microtubule activity in certain thalidomide-like compounds.[9][10]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of thalidomide analogs on cancer cell lines.
Procedure:
-
Cancer cell lines (e.g., HepG-2, PC3, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (thalidomide and its analogs) and a vehicle control (e.g., DMSO).
-
After a 48-hour incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then determined.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
Objective: To quantify the levels of cytokines such as TNF-α, VEGF, and NF-κB p65 in cell culture supernatants or cell lysates after treatment with thalidomide analogs.
Procedure:
-
Cells are treated with the test compounds for a specified period.
-
For secreted cytokines like TNF-α and VEGF, the cell culture supernatant is collected. For intracellular proteins like NF-κB p65, cell lysates are prepared.
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
The plate is washed, and any non-specific binding sites are blocked.
-
The collected supernatants or cell lysates, along with a series of known standards, are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[6][11]
Visualizing the Mechanism of Action
The therapeutic effects of thalidomide and its analogs are mediated through a complex interplay of various signaling pathways. The primary mechanism involves the binding to the protein cereblon (CRBN), which is a component of the E3 ubiquitin ligase complex.[12] This interaction leads to the ubiquitination and subsequent degradation of specific transcription factors, ultimately resulting in the observed anti-proliferative, anti-angiogenic, and immunomodulatory effects.
Caption: Mechanism of action of thalidomide and its analogs.
The experimental workflow for evaluating the antiproliferative activity of thalidomide analogs typically follows a standardized process from compound synthesis to data analysis.
Caption: Workflow for assessing antiproliferative activity.
The structure-activity relationship for thalidomide analogs can be logically summarized by considering the core structural components and their influence on biological outcomes.
References
- 1. Thalidomide: a new anticancer drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and potential therapeutic uses of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide-type teratogenicity: structure–activity relationships for congeners - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Thalrugosidine's Antimicrobial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the antimicrobial spectrum of Thalrugosidine, a bisbenzylisoquinoline alkaloid. To date, a comprehensive, publicly available dataset on the specific antimicrobial activity of this compound remains elusive. In contrast, other alkaloids isolated from the same genus, Thalictrum, have demonstrated notable antimicrobial properties. This guide will, therefore, draw comparisons with Berberine, a well-studied antimicrobial alkaloid also found in Thalictrum species, to provide a benchmark for potential evaluation.
Comparative Antimicrobial Activity
While direct experimental data on this compound's antimicrobial spectrum is not currently available in published literature, several other alkaloids from the Thalictrum genus have been investigated. For instance, Thalrugosaminine has shown activity against Mycobacterium smegmatis.[1] However, for a broader comparative perspective, we present the antimicrobial spectrum of Berberine, a widely studied isoquinoline alkaloid.
Table 1: Minimum Inhibitory Concentrations (MIC) of Berberine against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 51[2] |
| Methicillin-resistantS. aureus (MRSA) | Clinical Isolates | 64 - 256[3] |
| Coagulase-NegativeStaphylococci (CoNS) | Reference Strains | 16 - 512[4] |
| Cutibacterium acnes | ATCC 11827 | 6.25[5] |
| Streptococcus agalactiae | - | 0.78[6] |
| Escherichia coli | - | MIC remained unchanged after 200 generations of exposure[6] |
| Helicobacter pylori | - | 50 - 100,000[6] |
Note: The wide range in reported MIC values for some species can be attributed to variations in testing methodologies and strains.[6]
Proposed Experimental Protocols
To independently verify the antimicrobial spectrum of this compound, standardized methods for determining the Minimum Inhibitory Concentration (MIC) are recommended. The broth microdilution method is a widely accepted and reproducible technique.
Broth Microdilution Assay Protocol
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Reagents and Media:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Sterilize Mueller-Hinton Broth (MHB) for bacterial growth.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
-
Determination of MIC:
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships. Below are examples relevant to the investigation of this compound's antimicrobial properties.
Caption: Proposed workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Hypothetical mechanisms of antimicrobial action for this compound.
Conclusion
The independent verification of this compound's antimicrobial spectrum is a necessary step to unlock its potential therapeutic value. While direct data is currently lacking, the established antimicrobial activity of related alkaloids from the Thalictrum genus, such as Berberine, provides a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to systematically evaluate this compound and contribute to the development of new antimicrobial agents.
References
- 1. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Berberine Enhances the Antibacterial Activity of Selected Antibiotics against Coagulase-Negative Staphylococcus Strains in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The antibacterial activity of berberine against Cutibacterium acnes: its therapeutic potential in inflammatory acne [frontiersin.org]
- 6. Frontiers | Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections [frontiersin.org]
- 7. idexx.dk [idexx.dk]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Drug-Treated Cells: A Methodological Guide
To the Researcher: Our comprehensive search for "comparative transcriptomics of cells treated with Thalrugosidine" did not yield any publicly available experimental data. This compound is a recognized natural compound, a bisbenzylisoquinoline alkaloid found in plants of the Thalictrum genus. However, its effects on gene expression at a transcriptomic level appear to be uncharacterized in the current scientific literature.
In lieu of a direct comparative guide on this compound, we present a methodological framework for conducting and presenting such a study. This guide is designed for researchers, scientists, and drug development professionals, and is based on established best practices in comparative transcriptomics, drawing on methodologies from studies of other compounds.
Quantitative Data Summary
A crucial component of a comparative transcriptomics study is the clear and concise presentation of quantitative data. Below is a template table summarizing key findings from a hypothetical RNA-sequencing (RNA-seq) experiment comparing a novel compound (e.g., "Drug X") to a well-characterized drug ("Reference Drug") and a vehicle control.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to Treatment
| Comparison Group | Total Number of DEGs | Number of Upregulated Genes | Number of Downregulated Genes | Top 5 Upregulated Genes (by Fold Change) | Top 5 Downregulated Genes (by Fold Change) |
| Drug X vs. Vehicle Control | 1250 | 700 | 550 | GENE_A, GENE_B, GENE_C, GENE_D, GENE_E | GENE_F, GENE_G, GENE_H, GENE_I, GENE_J |
| Reference Drug vs. Vehicle Control | 800 | 450 | 350 | GENE_K, GENE_L, GENE_M, GENE_N, GENE_O | GENE_P, GENE_Q, GENE_R, GENE_S, GENE_T |
| Drug X vs. Reference Drug | 450 | 250 | 200 | GENE_U, GENE_V, GENE_W, GENE_X, GENE_Y | GENE_Z, GENE_AA, GENE_AB, GENE_AC, GENE_AD |
Table 2: Enriched Signaling Pathways Identified from Differentially Expressed Genes
| Comparison Group | Top 5 Enriched Signaling Pathways (e.g., from KEGG or GO) | p-value |
| Drug X vs. Vehicle Control | 1. MAPK Signaling Pathway2. Apoptosis3. Cell Cycle4. p53 Signaling Pathway5. PI3K-Akt Signaling Pathway | < 0.01< 0.01< 0.01< 0.05< 0.05 |
| Reference Drug vs. Vehicle Control | 1. Apoptosis2. NF-kappa B Signaling Pathway3. Cytokine-cytokine Receptor Interaction4. TNF Signaling Pathway5. Toll-like Receptor Signaling Pathway | < 0.01< 0.01< 0.05< 0.05< 0.05 |
Experimental Protocols
Detailed and reproducible methodologies are paramount. The following is a generalized protocol for a comparative transcriptomics study using RNA-seq.
Cell Culture and Treatment
-
Cell Line Maintenance: Select an appropriate cell line (e.g., a human cancer cell line, primary cells, or induced pluripotent stem cells). Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Plating: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare stock solutions of the test compound (e.g., this compound), a reference compound, and a vehicle control (e.g., DMSO) in an appropriate solvent.
-
Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing the test compound, reference compound, or vehicle control at predetermined concentrations. Incubate for a specified time period (e.g., 24, 48, or 72 hours).
RNA Extraction and Quality Control
-
RNA Isolation: At the end of the treatment period, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer), ensuring an RNA Integrity Number (RIN) > 8.0.
RNA-Sequencing Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the total RNA samples using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the quality-filtered reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Perform differential expression analysis between treatment groups (e.g., Drug X vs. Vehicle) using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Identify significantly enriched biological pathways and gene ontologies within the lists of differentially expressed genes using tools like DAVID, Metascape, or GSEA.
Visualizations
Visual representations of workflows and biological pathways are essential for communicating complex information.
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: A hypothetical drug-induced signaling pathway leading to altered gene expression.
Safety Operating Guide
Proper Disposal of Thalrugosidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Thalrugosidine, a complex alkaloid compound. Adherence to these procedures is critical to protect personnel and the environment from potential harm.
This compound is classified as a hazardous substance, being harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal by a licensed waste carrier.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is the first step in safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C38H42N2O7 | PubChem[1] |
| Molecular Weight | 638.7 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Data not readily available | N/A |
| Known Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | CymitQuimica SDS[2] |
Experimental Protocols: Disposal of this compound Waste
The following step-by-step protocol outlines the required procedures for the safe disposal of this compound and associated contaminated materials within a laboratory setting.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired pure this compound must be treated as hazardous chemical waste. Do not mix it with other waste streams.
-
Contaminated Labware: All disposable items that have come into direct contact with this compound, such as pipette tips, gloves, weighing boats, and vials, are considered contaminated and must be disposed of as hazardous waste.
-
Contaminated Solutions: Solutions containing this compound must be collected and disposed of as liquid hazardous waste. Do not dispose of these solutions down the drain.
-
Empty Containers: The original container of this compound, even when empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous liquid waste.
2. Personal Protective Equipment (PPE):
-
At a minimum, personnel handling this compound waste must wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
If there is a risk of generating dust or aerosols, a respirator and additional protective clothing may be necessary.
3. Waste Collection and Storage:
-
Solid Waste:
-
Collect all solid contaminated waste in a designated, leak-proof, and puncture-resistant container.
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., irritant, harmful).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle).
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," the solvent system used, and the approximate concentration of the compound.
-
Ensure the container is kept securely closed when not in use.
-
-
Temporary Storage:
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
This storage area should be clearly marked as a hazardous waste accumulation point.
-
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the waste contractor with a full and accurate description of the waste, including its composition and known hazards.
-
Ensure that all required waste disposal documentation is completed accurately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Disclaimer: This document provides guidance based on available safety information. Always consult your institution's specific waste disposal protocols and the most recent Safety Data Sheet (SDS) for this compound before handling and disposal. Local regulations for hazardous waste disposal may vary and must be followed.
References
Essential Safety and Operational Protocols for Handling Thalrugosidine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Thalrugosidine, a potent chemical compound requiring stringent safety measures. Adherence to these guidelines is paramount to ensure personal safety and the integrity of research outcomes. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling hazardous chemical compounds of a similar nature, such as Thalidomide, and should be supplemented by a substance-specific risk assessment.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the proper use of personal protective equipment.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves tested for chemotherapy drug handling. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and aerosols. |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Minimizes skin exposure to the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified chemical fume hood to prevent inhalation. | Protects against inhalation of fine particles. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Chemical Fume Hood: All manipulations of powdered this compound, including weighing and reconstitution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and clearly labeled.
-
Access to the storage area should be restricted to authorized personnel.
Disposal Plan
All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after handling this compound.
-
Spills: In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures for hazardous chemicals. A spill kit containing appropriate absorbent materials, PPE, and waste disposal bags should be readily available.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 33954-34-6 | ChemSrc[1] |
| Molecular Formula | C38H42N2O7 | BLD Pharm[2] |
| Molecular Weight | 638.75 g/mol | BLD Pharm[2] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. Researchers should develop specific protocols based on the nature of their experiments, incorporating the safety and handling procedures outlined in this document. As a general guideline, when investigating the biological activity of a novel compound, a common starting point is to perform dose-response studies in relevant cell lines to determine the effective concentration range.
Potential Signaling Pathways
While the specific signaling pathways affected by this compound are not yet fully elucidated, research on the structurally related compound, Thalidomide, suggests potential areas of investigation. Thalidomide is known to modulate various signaling pathways, which may serve as a starting point for investigating this compound's mechanism of action.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
